molecular formula C10H7ClN2O B038840 4-Phenoxy-6-chloropyrimidine CAS No. 124041-00-5

4-Phenoxy-6-chloropyrimidine

Cat. No.: B038840
CAS No.: 124041-00-5
M. Wt: 206.63 g/mol
InChI Key: KHGWFZBIISKKRP-UHFFFAOYSA-N
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Description

4-Phenoxy-6-chloropyrimidine (CAS 124041-00-5) is a high-purity heterocyclic compound serving as a versatile chemical intermediate in research and development. Its molecular formula is C 10 H 7 ClN 2 O, with a molecular weight of 206.63 g/mol . This compound is characterized by a pyrimidine core functionalized with a phenoxy group and a chlorine atom, which makes it a valuable scaffold for constructing more complex molecules through further substitution . This compound is primarily used in pharmaceutical synthesis as a key precursor. Its unique structure allows for the creation of compounds with potential biological and pharmacological activities. For instance, it has been identified as a critical intermediate in the synthesis of novel thiazolidinedione derivatives, which are investigated for their strong hypoglycemic and hypolipidemic (blood sugar and lipid-lowering) activities . Furthermore, derivatives of chloropyrimidine have been explored in scientific research for applications such as the development of potent and selective MTH1 inhibitors for oncology target validation . Beyond pharmaceuticals, this compound finds application in agricultural chemical synthesis . It is used in the development of crop protection products and other agricultural chemicals designed to safeguard crops from pests and diseases, thereby contributing to enhanced crop yields . Researchers should note that this compound has a boiling point of approximately 317.9 °C and a flash point of about 146.1 °C . It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C . Please refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGWFZBIISKKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469124
Record name 4-Phenoxy-6-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124041-00-5
Record name 4-Phenoxy-6-chloropyrimidine
Source EPA DSSTox
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Record name 4-chloro-6-phenoxypyrimidine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. Its structural features, comprising a pyrimidine core functionalized with a reactive chlorine atom and a phenoxy group, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential role in targeting critical signaling pathways in drug development.

Core Properties of this compound

This compound, with the CAS Number 124041-00-5 , is a pyrimidine derivative that serves as a crucial building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 124041-00-5
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance Crystalline solid
Melting Point 33-35 °C
Boiling Point 317.884 °C at 760 mmHg
Density 1.304 g/cm³
Solubility Soluble in organic solvents such as hexane.
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C for optimal stability.

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution reaction to introduce the phenoxy group.

Synthesis of 4,6-Dichloropyrimidine

A common method for the preparation of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

  • 4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) or another suitable base

  • Inert solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dihydroxypyrimidine in an inert solvent such as toluene is prepared.

  • Phosphorus oxychloride is added to the suspension.

  • N,N-diisopropylethylamine is added dropwise to the reaction mixture, which is then heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with a phenoxy group. This reaction is typically carried out in the presence of a base.

Materials:

  • 4,6-dichloropyrimidine

  • Phenol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is prepared.

  • The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Once the reaction is complete, it is carefully quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel to afford the pure product.

G cluster_0 Synthesis of 4,6-Dichloropyrimidine cluster_1 Synthesis of this compound 4,6-dihydroxypyrimidine 4,6-dihydroxypyrimidine Reaction_1 Chlorination 4,6-dihydroxypyrimidine->Reaction_1 POCl3 POCl3 POCl3->Reaction_1 DIPEA DIPEA DIPEA->Reaction_1 4,6-dichloropyrimidine 4,6-dichloropyrimidine Reaction_1->4,6-dichloropyrimidine Reaction_2 Nucleophilic Aromatic Substitution 4,6-dichloropyrimidine->Reaction_2 Phenol Phenol Phenol->Reaction_2 NaH NaH NaH->Reaction_2 This compound This compound Reaction_2->this compound

Synthetic workflow for this compound.

Applications in Drug Development and Biological Activity

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that act as kinase inhibitors. Derivatives of 4-phenoxy-pyrimidine have been investigated as potent inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).[2]

Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for tumor growth, survival, and metastasis. A study on a series of 4-phenoxy-pyrimidine derivatives demonstrated that these compounds can exhibit significant anticancer activity.[2] For instance, one of the most promising compounds in the series showed excellent inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[2]

The mechanism of action for these compounds was found to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[2] This suggests that this compound can serve as a valuable starting point for the development of targeted cancer therapies.

G VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) 4-Phenoxy-pyrimidine_Derivative 4-Phenoxy-pyrimidine_Derivative 4-Phenoxy-pyrimidine_Derivative->cMet Inhibits 4-Phenoxy-pyrimidine_Derivative->Apoptosis Induces 4-Phenoxy-pyrimidine_Derivative->CellCycleArrest Induces

Targeted signaling pathways of 4-phenoxy-pyrimidine derivatives.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in the field of drug development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives as potent kinase inhibitors highlights its potential in the discovery of novel therapeutics, particularly in the area of oncology. This guide provides the essential technical information to facilitate the effective use of this compound in research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 4-phenoxy-6-chloropyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in the chemical and life sciences.

Introduction and Discovery

This compound is a heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its utility as a chemical intermediate has led to its application in the synthesis of a variety of more complex molecules. The core structure, a pyrimidine ring substituted with a phenoxy and a chloro group, allows for diverse chemical modifications, making it a valuable scaffold for the development of targeted therapeutic agents and functional materials. Its applications are found in the synthesis of compounds for crop protection and in the development of new drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 124041-00-5
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Melting Point 33-35 °C
Boiling Point 317.884 °C at 760 mmHg
Density 1.304 g/cm³

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the readily available starting material, 4,6-dichloropyrimidine, with a phenoxide source.

Synthesis of the Precursor: 4,6-Dichloropyrimidine

The necessary precursor, 4,6-dichloropyrimidine, is typically synthesized from 4,6-dihydroxypyrimidine through a chlorination reaction. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-diisopropylethylamine to drive the reaction.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

This protocol is based on established procedures for the chlorination of dihydroxypyrimidines.[2][3]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine

  • Methylcyclohexane

  • Water

  • Aqueous potassium hydroxide solution

Procedure:

  • A mixture of phosphorus oxychloride and 4,6-dihydroxypyrimidine is warmed to 55-60 °C under a nitrogen atmosphere.

  • N,N-diisopropylethylamine is added at a rate that maintains the temperature around 74 °C.

  • The reaction mixture is then heated at 80 °C for 90 minutes.

  • Methylcyclohexane is added, and stirring is continued for an additional 15-20 minutes.

  • The hot reaction mixture is then extracted with methylcyclohexane.

  • The combined organic extracts are washed with water and dried, and the solvent is evaporated to yield 4,6-dichloropyrimidine.

Quantitative Data for 4,6-Dichloropyrimidine Synthesis

ParameterValueReference
Molar Ratio (4,6-dihydroxypyrimidine:POCl₃:Amine)1 : 2.2 : 2[2]
Reaction Temperature80-90 °C[2]
Reaction Time90 minutes[2]

Table 2: Typical reaction parameters for the synthesis of 4,6-dichloropyrimidine.

Synthesis of this compound via Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved by the reaction of 4,6-dichloropyrimidine with a phenoxide, typically sodium phenoxide, generated in situ from phenol and a base. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on analogous syntheses of phenoxy-pyrimidine derivatives.

Materials:

  • 4,6-Dichloropyrimidine

  • Phenol

  • Sodium hydride (or another suitable base like potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of phenol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Pathways and Workflows

To illustrate the logical flow of the synthesis and purification processes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_4_6_Dichloropyrimidine Start 4,6-Dihydroxypyrimidine Reaction Chlorination Reaction Start->Reaction Reagents POCl₃ N,N-Diisopropylethylamine Reagents->Reaction Workup Work-up (Extraction with Methylcyclohexane) Reaction->Workup Product 4,6-Dichloropyrimidine Workup->Product

Caption: Synthetic workflow for the preparation of 4,6-dichloropyrimidine.

Synthesis_of_4_Phenoxy_6_chloropyrimidine Dichloropyrimidine 4,6-Dichloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloropyrimidine->SNAr Phenol Phenol + Base (e.g., NaH) Phenol->SNAr Purification Purification (Column Chromatography) SNAr->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Available data includes ¹H NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyrimidine and phenoxy rings.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C/C=N bonds.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation from readily available starting materials via a robust nucleophilic aromatic substitution reaction makes it an accessible building block for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This guide provides the fundamental knowledge, including detailed synthetic protocols and key data, to facilitate further research and application of this important chemical entity.

References

Spectroscopic Characterization of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-phenoxy-6-chloropyrimidine, a key intermediate in medicinal chemistry and drug development. The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to assist researchers and scientists in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar pyrimidine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2 (Pyrimidine ring)
~7.5 - 7.2m5HPhenyl-H
~7.0s1HH-5 (Pyrimidine ring)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~165C-4 (Pyrimidine ring)
~162C-6 (Pyrimidine ring)
~160C-2 (Pyrimidine ring)
~150C-ipso (Phenoxy)
~130C-para (Phenoxy)
~126C-meta (Phenoxy)
~121C-ortho (Phenoxy)
~110C-5 (Pyrimidine ring)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~1250-1200StrongAryl-O-C asymmetric stretch
~1050-1000MediumAryl-O-C symmetric stretch
~800-700StrongC-Cl stretch
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
206/208~100 / ~33[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
171Moderate[M-Cl]⁺
113Moderate[M-Phenoxy]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps[1][2]:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and transfer it to a clean, dry vial.[1] Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and mix until the solid is completely dissolved.[1] If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed.[1]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound[3]:

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]

  • Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

For a solid, non-volatile compound, a common mass spectrometry technique is Electrospray Ionization (ESI) coupled with a mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[4] Further dilute this solution to the low µg/mL or ng/mL range.[4]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Chemical Compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation and Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Phenoxy-6-chloropyrimidine, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic characteristics of this compound, thereby accelerating the drug discovery and development process.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the accurate prediction of a wide range of molecular properties, from geometric parameters to electronic and spectroscopic data. For a molecule like this compound, understanding these properties is crucial for predicting its biological activity, metabolic stability, and potential interactions with biological targets.

Methodologies and Computational Protocols

A typical computational study of this compound involves several key steps, from the initial preparation of the molecular structure to the detailed analysis of its calculated properties.

Molecular Structure Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Computational Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is often employed as it provides a good balance between accuracy and computational cost, including polarization and diffuse functions for a better description of electron distribution.

  • Optimization Algorithm: The optimization is typically performed using a gradient-based algorithm, such as the Berny algorithm, until a stationary point on the potential energy surface is found.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Simulating these spectra computationally can aid in the interpretation of experimental data.

Experimental Protocol:

  • Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated at the same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

  • Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to scale the calculated frequencies using a scaling factor specific to the method and basis set used.[1]

  • Spectral Visualization: The calculated frequencies and intensities are used to generate simulated IR and Raman spectra, which can be directly compared with experimental spectra.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Experimental Protocol:

  • Molecular Orbital Calculation: The energies of the molecular orbitals are obtained from the output of the DFT calculation.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol:

  • MEP Calculation: The MEP is calculated from the optimized molecular geometry and the corresponding electron density.

  • Surface Visualization: The MEP is typically mapped onto the molecule's electron density surface. Different colors are used to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N1ValueN1-C1-N2Value
C1-Cl1ValueC1-N2-C2Value
N2-C2ValueN2-C2-C3Value
C2-C3ValueC2-C3-C4Value
C3-C4ValueC3-C4-O1Value
C4-O1ValueC4-O1-C5Value
O1-C5ValueO1-C5-C6Value
............
(Note: Values are placeholders and would be populated with actual calculated data.)

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1ValueValueValueValueC-H stretch
ν2ValueValueValueValueC=N stretch
ν3ValueValueValueValueRing breathing
ν4ValueValueValueValueC-Cl stretch
..................
(Note: Values are placeholders and would be populated with actual calculated data.)

Table 3: Electronic Properties and Global Reactivity Descriptors

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value
(Note: Values are placeholders and would be populated with actual calculated data.)

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of a computational chemistry project.

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Outputs mol_structure 1. Molecular Structure (this compound) comp_params 2. Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_params geom_opt 3. Geometry Optimization comp_params->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop 5. Electronic Property Calculation freq_calc->elec_prop vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep tables Data Tables opt_geom->tables vib_spectra->tables visuals Spectra & MEP Maps vib_spectra->visuals reactivity Reactivity Descriptors homo_lumo->reactivity mep->visuals reactivity->tables report Technical Report tables->report visuals->report

Caption: Workflow for quantum chemical calculations of this compound.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive approach to characterizing the fundamental properties of this compound. The methodologies and protocols outlined in this guide offer a robust framework for researchers to investigate its molecular structure, stability, reactivity, and spectroscopic features. The insights gained from such studies are invaluable for guiding further experimental work and accelerating the development of new therapeutic agents and functional materials.

References

Theoretical Insights into the Reactivity of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 4-phenoxy-6-chloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper extrapolates from established principles of pyrimidine chemistry and computational analyses of structurally related compounds to predict its reactivity profile. This document outlines the anticipated reaction mechanisms, proposes a detailed computational workflow for in-depth analysis, and presents hypothetical quantitative data to guide future experimental work. The content herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrimidine-based therapeutics.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic functionalization of the pyrimidine ring is a critical aspect of drug design, enabling the modulation of a molecule's pharmacological properties. This compound serves as a versatile precursor, offering two distinct sites for nucleophilic substitution. Understanding the relative reactivity of the chloro and phenoxy groups is paramount for achieving regioselective synthesis and developing efficient reaction pathways.

This guide delves into the theoretical underpinnings of this compound's reactivity, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions. We will explore the electronic characteristics of the pyrimidine ring that govern its susceptibility to nucleophilic attack and discuss the factors that influence the regioselectivity of such reactions.

Theoretical Reactivity Profile

The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic properties of its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, polarizing the carbon atoms and making them susceptible to nucleophilic attack.

The chlorine atom at the 6-position is an excellent leaving group, making this site a prime target for nucleophilic substitution. The phenoxy group at the 4-position is generally a poorer leaving group compared to chloride. Consequently, nucleophilic attack is expected to occur preferentially at the 6-position.

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for nucleophilic substitution on chloropyrimidines is the SNAr pathway, which proceeds through a two-step addition-elimination process. This mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

A general workflow for a proposed theoretical study on this reaction is outlined below:

G cluster_0 Computational Workflow start Define Reactants: This compound and Nucleophile geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G+(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3 or Berny) freq_calc->ts_search ts_freq Transition State Frequency Calculation (Confirm Saddle Point) ts_search->ts_freq irc_calc IRC Calculation (Connect Reactants and Products) ts_freq->irc_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) irc_calc->energy_calc analysis Analyze Results: Activation Energy, Reaction Profile energy_calc->analysis

Figure 1: Proposed computational workflow for studying the SNAr reaction.

The reaction pathway for the nucleophilic substitution at the 6-position can be visualized as follows:

G reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer Addition product 4-Phenoxy-6-(nucleophile)pyrimidine + Cl⁻ meisenheimer->product Elimination

Figure 2: General SNAr mechanism at the 6-position.

Proposed Computational Methodology

To quantitatively assess the reactivity of this compound, a robust computational protocol is required. The following methodology, based on Density Functional Theory (DFT), is proposed as a standard approach for such investigations.[2]

3.1. Software: Gaussian 09 or 16 program package.[2]

3.2. Theoretical Model: The B3LYP functional with the 6-311G+(d,p) basis set is a commonly used and reliable method for geometry optimizations and frequency calculations of organic molecules.[2] For more accurate energy calculations, a higher-level theory, such as M06-2X with the def2-TZVP basis set, is recommended.[3][4]

3.3. Computational Steps:

  • Geometry Optimization: The initial structures of the reactant (this compound), the nucleophile, the Meisenheimer intermediate, and the product are optimized to their ground state geometries.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: The transition state structure for the formation of the Meisenheimer complex is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactant and the Meisenheimer intermediate on the potential energy surface.

  • Solvation Effects: The influence of the solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis: The calculated energies are used to determine the activation energy (Ea) and the overall reaction energy (ΔE).

Predicted Reactivity and Quantitative Data

Based on the principles of SNAr reactions and studies on analogous pyrimidine systems, we can predict the relative reactivity of this compound with different nucleophiles. The following table summarizes the expected trends and provides hypothetical activation energies for illustrative purposes. These values are not derived from actual calculations on this compound but are based on established chemical principles.

Nucleophile (Nu⁻)Nucleophile TypeExpected Relative ReactivityHypothetical Activation Energy (kcal/mol) at C6Hypothetical Activation Energy (kcal/mol) at C4
CH3O⁻Hard NucleophileHigh12-1520-25
CH3S⁻Soft NucleophileVery High10-1318-23
NH3Neutral NucleophileModerate18-2228-33
(CH3)2NHNeutral NucleophileModerate-High16-2026-31

Table 1: Predicted Reactivity of this compound with Various Nucleophiles.

The data in Table 1 suggests that soft nucleophiles like thiolates are expected to be more reactive than hard nucleophiles like alkoxides. Neutral nucleophiles, such as amines, are generally less reactive and may require higher temperatures to proceed at a reasonable rate. In all cases, substitution at the 6-position (displacement of chloride) is predicted to be significantly more favorable than at the 4-position (displacement of phenoxide).

Conclusion

This technical guide has provided a theoretical framework for understanding and predicting the reactivity of this compound. While direct experimental and computational data for this specific molecule is sparse, by extrapolating from the well-established chemistry of related pyrimidine derivatives, we can confidently predict that nucleophilic aromatic substitution will occur preferentially at the 6-position, with the chloride ion acting as the leaving group.

The proposed computational methodology offers a robust approach for obtaining quantitative insights into the reaction kinetics and thermodynamics. The hypothetical data presented herein serves as a preliminary guide for designing synthetic routes and optimizing reaction conditions. It is our hope that this document will stimulate further experimental and theoretical investigations into the rich chemistry of this compound and its derivatives, ultimately aiding in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for structure-based drug design, polymorph screening, and the prediction of its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure determination of this compound, targeted at researchers and professionals in the field. While a detailed crystallographic dataset for this compound is not publicly available within the searched scientific literature and databases, this guide outlines the standard experimental and computational procedures employed for such an analysis.

Introduction to this compound

This compound is a pyrimidine derivative featuring a phenoxy group at the 4-position and a chlorine atom at the 6-position.[1] Its molecular formula is C₁₀H₇ClN₂O, and it has a molecular weight of 206.63 g/mol .[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, makes it a valuable building block for the development of novel therapeutic agents. A precise understanding of its solid-state structure is crucial for elucidating intermolecular interactions that govern its packing and ultimately influence its material properties and biological activity.

Experimental Protocols for Crystal Structure Analysis

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The following sections detail the typical experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystal growth.

The choice of solvent and crystallization method is often determined empirically to obtain crystals of suitable size (typically 0.1-0.5 mm in each dimension) and quality (transparent and free of cracks or defects).

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities. Modern diffractometers automate this process, controlling the crystal orientation and data acquisition.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic R-factors.

Data Presentation

While specific experimental data for this compound is not available in the public domain, a typical crystallographic analysis would yield the following quantitative data, which would be presented in structured tables for clarity.

Table 1: Crystal Data and Structure Refinement Parameters for this compound (Hypothetical Data)

ParameterValue
Empirical formulaC₁₀H₇ClN₂O
Formula weight206.63
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX Å, α = 90°
b = Y.YYYY Å, β = YY.YY°
c = Z.ZZZZ Å, γ = 90°
VolumeVVVV.V ų
Z4
Density (calculated)D.DDD g/cm³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizeX.XX x Y.YY x Z.ZZ mm
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta = θθ.θθ°99.9 %
Absorption correctionMulti-scan
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersnnnn / 0 / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.WWWW
Largest diff. peak and holeP.PPP and -H.HHH e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical Data)

BondLength (Å)AngleDegrees (°)
Cl(1)-C(6)1.74(X)N(1)-C(2)-N(3)12X.X(Y)
O(1)-C(4)1.35(X)C(2)-N(3)-C(4)11X.X(Y)
O(1)-C(7)1.40(X)N(3)-C(4)-C(5)12X.X(Y)
N(1)-C(2)1.33(X)C(4)-C(5)-C(6)11X.X(Y)
N(1)-C(6)1.32(X)C(5)-C(6)-N(1)12X.X(Y)
N(3)-C(2)1.34(X)C(6)-N(1)-C(2)11X.X(Y)
N(3)-C(4)1.38(X)C(4)-O(1)-C(7)11X.X(Y)
C(4)-C(5)1.39(X)......
C(5)-C(6)1.38(X)
......

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 4-Phenoxy- 6-chloropyrimidine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Molecular Structure

The diagram below shows the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific, well-defined signaling pathway directly associated with this compound in the publicly available literature. As a chemical intermediate, its biological effects are realized through the final products synthesized from it. Should this molecule be identified as a bioactive compound itself, further studies would be required to elucidate its mechanism of action and any involved signaling pathways.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization, providing invaluable insights into its molecular geometry and intermolecular interactions. Although a detailed, publicly accessible crystal structure is not currently available, this guide has outlined the standard, rigorous experimental and computational protocols that would be employed in its determination. The methodologies described herein represent the gold standard in chemical crystallography and are essential for advancing our understanding of this and other important chemical entities in the fields of drug discovery and materials science. Researchers are encouraged to perform these analyses and deposit their findings in public databases to enrich the collective scientific knowledge.

References

Navigating the Solubility of 4-Phenoxy-6-chloropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-phenoxy-6-chloropyrimidine, a key intermediate in the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and a logical framework for its application in synthesis.

Understanding the Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of the phenoxy group, a relatively nonpolar aromatic ether, and the chloro-substituted pyrimidine ring suggests that this compound will exhibit favorable solubility in a range of common organic solvents. The polarity of the solvent will play a crucial role in its dissolution.

Table 1: Qualitative Solubility of Structurally Related Pyrimidine Derivatives

To provide a preliminary guide for solvent selection, the following table summarizes the qualitative solubility of similar chloropyrimidine derivatives. It is important to note that these are estimations, and experimental verification is crucial.

Compound NameStructureRelevant Functional GroupsReported Solubility
4,6-DichloropyrimidinePyrimidine, ChlorineTwo chloro groupsSoluble in 95% ethanol (50 mg/mL).
2,4-Diamino-6-chloropyrimidinePyrimidine, Chlorine, AminoTwo amino groups, one chloro groupMore soluble in organic solvents such as ethanol and methanol.[1]

Based on these analogs, it is reasonable to anticipate that this compound will be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Protic solvents like ethanol and methanol are also likely to be effective. Solubility in nonpolar solvents such as hexanes may be limited. Generally, the solubility of pyrimidine derivatives in organic solvents tends to increase with a rise in temperature.

Experimental Protocol for Solubility Determination

The following is a comprehensive, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For added certainty, the supernatant can be centrifuged and the clear liquid used for analysis.

    • Filter the supernatant through a chemically compatible syringe filter into a volumetric flask.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in utilizing this compound, the following diagrams illustrate the experimental workflow for solubility determination and its logical application in research and development.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_solid Add Excess Solid start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate settle Allow to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter withdraw->filter dilute Dilute filter->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_workflow cluster_intermediate Chemical Intermediate cluster_synthesis Synthetic Applications cluster_development Product Development cluster_application Final Application intermediate This compound pharma_synthesis Pharmaceutical Synthesis (e.g., Kinase Inhibitors) intermediate->pharma_synthesis agro_synthesis Agrochemical Synthesis (e.g., Herbicides, Pesticides) intermediate->agro_synthesis drug_discovery Drug Discovery & Development pharma_synthesis->drug_discovery crop_protection Crop Protection Agents agro_synthesis->crop_protection therapeutics Therapeutics drug_discovery->therapeutics agriculture Agriculture crop_protection->agriculture

Caption: Role of this compound as a key intermediate in R&D.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for researchers to proceed with its use. By understanding the qualitative solubility through structural analogies and employing the detailed experimental protocol, scientists can effectively determine the solubility in their specific solvent systems. The versatility of this compound as a chemical intermediate underscores its importance in the continued development of innovative pharmaceutical and agrochemical products. Experimental determination of its physicochemical properties, including solubility, is a critical step in unlocking its full potential.

References

The Chemical Stability and Degradation of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a key intermediate in the synthesis of various biologically active molecules. Understanding its chemical stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of resulting pharmaceutical products. This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines detailed experimental protocols for its forced degradation studies. Proposed degradation pathways are presented, supported by the known reactivity of the chloropyrimidine scaffold. This document serves as a valuable resource for researchers involved in the development and handling of this important chemical entity.

Introduction

This compound belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The stability of such intermediates is a critical parameter that can influence the purity of the final active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and the overall shelf-life of the drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2]

This guide will focus on the theoretical and practical aspects of the chemical stability and degradation of this compound, in line with the International Council for Harmonisation (ICH) guidelines.

Predicted Chemical Stability and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of a chloro substituent on the electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic attack.

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway for this compound. The chlorine atom at the 6-position is a good leaving group and can be displaced by a hydroxyl group upon reaction with water, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a ring nitrogen would further activate the pyrimidine ring towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the C6 position and displacing the chloride ion.

The primary degradation product of hydrolysis is expected to be 4-Phenoxy-pyrimidin-6-ol .

Oxidative Degradation

While the core pyrimidine and phenoxy rings are relatively stable to oxidation, forced conditions using strong oxidizing agents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings.

Photolytic Degradation

Aromatic and heteroaromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, potentially leading to cleavage of the phenoxy group or reactions involving the pyrimidine ring.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur, potentially leading to the release of hydrogen chloride and other degradation products. A Safety Data Sheet for the compound indicates that thermal decomposition can lead to the release of irritating gases and vapours.

The following diagram illustrates the proposed primary degradation pathway via hydrolysis.

G cluster_main Proposed Hydrolytic Degradation of this compound A This compound B 4-Phenoxy-pyrimidin-6-ol A->B H2O (Acid or Base catalysis)

Proposed Hydrolytic Degradation Pathway.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on established methodologies for forced degradation studies and are designed to assess the stability of this compound.[1][2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

Hydrolytic Stress
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at room temperature for a defined period (e.g., 8 hours).

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Cool and dilute to a final concentration suitable for analysis.

Oxidative Stress
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Dilute to a final concentration suitable for analysis.

Photolytic Stress
  • Solution State:

    • Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Solid State:

    • Spread a thin layer of the solid compound in a suitable transparent container.

    • Expose to the same light conditions as the solution state.

Thermal Stress (Solid State)
  • Place the solid compound in a controlled temperature oven.

  • Expose to a high temperature (e.g., 105 °C) for a defined period (e.g., 72 hours).

  • After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

The following diagram outlines the general workflow for a forced degradation study.

G cluster_workflow Experimental Workflow for Forced Degradation Studies Start Start: this compound (Stock Solution & Solid) Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Data Data Interpretation: - Identify Degradation Products - Quantify Degradation - Propose Pathways Analysis->Data End End: Stability Profile Data->End

Forced Degradation Experimental Workflow.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification and structural elucidation of unknown degradation products.

Data Presentation

The results of forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound (Illustrative)

Stress ConditionParameters% DegradationMajor Degradation Products (Proposed)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hData to be determined4-Phenoxy-pyrimidin-6-ol
Base Hydrolysis 0.1 M NaOH, RT, 8 hData to be determined4-Phenoxy-pyrimidin-6-ol
Neutral Hydrolysis Water, 80 °C, 48 hData to be determined4-Phenoxy-pyrimidin-6-ol
Oxidative 3% H₂O₂, RT, 24 hData to be determinedTo be identified
Photolytic (Solution) 1.2 million lux h, 200 W h/m²Data to be determinedTo be identified
Photolytic (Solid) 1.2 million lux h, 200 W h/m²Data to be determinedTo be identified
Thermal (Solid) 105 °C, 72 hData to be determinedTo be identified

Table 2: Chromatographic Data of this compound and its Major Proposed Degradation Product (Illustrative)

CompoundRetention Time (min)Relative Retention Time
This compoundTo be determined1.00
4-Phenoxy-pyrimidin-6-olTo be determinedTo be determined

Conclusion

References

Thermochemical Properties of Substituted Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core scaffold of numerous biologically indispensable molecules, including the nucleobases cytosine, thymine, and uracil.[1] The functionalization of the pyrimidine ring with various substituent groups gives rise to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, positioning them as privileged structures in drug discovery.[2][3] A thorough understanding of the thermochemical properties of these substituted pyrimidines is paramount for drug development, influencing crucial aspects such as compound stability, solubility, and receptor-binding affinity. This technical guide provides a comprehensive overview of the thermochemical properties of substituted pyrimidines, detailing experimental methodologies for their determination and exploring the implications of these properties in a therapeutic context.

Quantitative Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and enthalpy of sublimation (ΔsubH°), provide a quantitative measure of its energetic landscape. This data is critical for predicting reaction spontaneity, equilibrium positions, and the stability of different substituted isomers. The following tables summarize key thermochemical data for a selection of substituted pyrimidines.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°m) for Selected Substituted Pyrimidines at 298.15 K

CompoundFormulaStateΔfH°m (kJ·mol⁻¹)Method
2-AminopyrimidineC₄H₅N₃cr45.3 ± 1.3Combustion Calorimetry
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂cr-307.91 ± 1.74Rotating Bomb Calorimetry
2-ChloropyrimidineC₄H₃ClN₂cr85.7 ± 1.5Rotating-bomb Combustion Calorimetry
4,6-DichloropyrimidineC₄H₂Cl₂N₂cr52.8 ± 1.4Rotating-bomb Combustion Calorimetry
2,4,6-TrichloropyrimidineC₄HCl₃N₂l17.3 ± 1.8Rotating-bomb Combustion Calorimetry
2,4,5,6-TetrachloropyrimidineC₄Cl₄N₂cr18.9 ± 2.0Rotating-bomb Combustion Calorimetry
2,4-Diamino-6-hydroxypyrimidineC₄H₆N₄Ocr--
5-AminouracilC₄H₅N₃O₂cr--

cr = crystalline, l = liquid Data for 2-amino-4,6-dimethoxypyrimidine sourced from[4]. Data for chloropyrimidines sourced from[5].

Table 2: Enthalpy of Sublimation (ΔsubH°m) for Selected Substituted Pyrimidines at 298.15 K

CompoundFormulaΔsubH°m (kJ·mol⁻¹)Method
2-ChloropyrimidineC₄H₃ClN₂71.9 ± 0.8Calvet Microcalorimetry
4,6-DichloropyrimidineC₄H₂Cl₂N₂80.4 ± 0.5Calvet Microcalorimetry
2,4,6-TrichloropyrimidineC₄HCl₃N₂67.5 ± 0.4 (Vaporization)Calvet Microcalorimetry
2,4,5,6-TetrachloropyrimidineC₄Cl₄N₂89.2 ± 0.6Calvet Microcalorimetry
2,4-Diamino-6-hydroxypyrimidineC₄H₆N₄O147.6 ± 0.2GS
5-AminouracilC₄H₅N₃O₂145.6LE

Data for chloropyrimidines sourced from[5]. Data for 2,4-diamino-6-hydroxypyrimidine and 5-aminouracil sourced from[6][7].

Table 3: Other Thermochemical Data for Selected Substituted Pyrimidines

CompoundPropertyValueUnits
PyrimidineVaporization Enthalpy41.0 ± 1.9kJ·mol⁻¹
ThymidineMolar Heat Capacity (C°p,m)608.3 ± 1.0J·K⁻¹·mol⁻¹
DeoxycytidineMolar Heat Capacity (C°p,m)-J·K⁻¹·mol⁻¹

Data for pyrimidine sourced from[8]. Data for thymidine sourced from[9].

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. This section details the methodologies for key experiments cited in the study of substituted pyrimidines.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

Rotating-bomb calorimetry is a specialized technique used to determine the standard enthalpy of formation of solid and liquid organic compounds, particularly those containing elements like chlorine and sulfur.[5]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated. For halogen-containing compounds, the bomb is rotated during and after combustion to ensure complete absorption of the acidic combustion products in a prepared solution.

Detailed Methodology:

  • Sample Preparation: A pellet of the solid sample (typically 0.5-1.0 g) is pressed and accurately weighed. Liquid samples are encapsulated in a combustible container of known energy of combustion.

  • Bomb Preparation: A small volume of a suitable solution (e.g., arsenious oxide solution for chlorine compounds) is placed in the bottom of the bomb to dissolve the combustion products. A platinum fuse wire is connected to the electrodes, with a cotton thread hanging down to touch the sample.

  • Assembly and Pressurization: The bomb is sealed and flushed with oxygen to remove nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter lid, containing a stirrer, ignition wires, and a high-precision thermometer, is sealed.

  • Temperature Equilibration: The stirrer is started, and the temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed (the initial drift).

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature is recorded at short intervals as it rises rapidly and then cools.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify any side products (e.g., nitric acid). The unburned fuse wire is also measured.

  • Calculation: The corrected temperature rise is used to calculate the energy of combustion. The standard enthalpy of formation is then derived using Hess's law, accounting for the heats of formation of the combustion products (CO₂, H₂O, HCl(aq), etc.).

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization and sublimation.[5][8]

Principle: A Calvet microcalorimeter measures the heat flow between the sample and a surrounding heat sink maintained at a constant temperature. The heat flow is detected by a series of thermocouples surrounding the sample cell. For enthalpy of sublimation/vaporization measurements, a known mass of the sample is dropped into the heated calorimeter cell, and the heat required to raise its temperature to the calorimeter temperature is measured. Subsequently, the cell is evacuated, and the endothermic heat flow associated with the phase transition is recorded.

Detailed Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and placed in a sample container.

  • Calorimeter Setup: The Calvet microcalorimeter is set to the desired experimental temperature. The sample is placed in a furnace above the calorimeter cell.

  • Drop and Equilibration: The sample is dropped into the measurement cell. The heat flow associated with the sample heating to the calorimeter temperature is recorded until the baseline is re-established.

  • Vaporization/Sublimation Measurement: The sample cell is evacuated to a high vacuum. The endothermic heat flow corresponding to the vaporization or sublimation of the sample is measured until the entire sample has transitioned to the gas phase and the baseline is stable.

  • Calibration: The instrument is calibrated by dissipating a known amount of electrical energy through a heater in the cell, allowing for the conversion of the measured signal to heat units.

  • Calculation: The enthalpy of vaporization or sublimation is calculated from the integrated area of the endothermic peak, the mass of the sample, and the calibration factor.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition of materials.[10][11]

Principle: A sample is placed on a precision balance within a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition events occur and the magnitude of the mass loss.

Detailed Methodology:

  • Sample Preparation: A small, representative sample (typically 5-20 mg) is weighed into a tared TGA pan.

  • Instrument Setup: The desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) is established at a specific flow rate. The temperature program is set, including the initial temperature, heating rate (e.g., 10 °C/min), and final temperature.

  • Measurement: The analysis is initiated, and the sample mass and temperature are recorded throughout the experiment.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass lost at each stage. The derivative of the mass loss curve (DTG curve) can be used to better resolve overlapping decomposition events.[10]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][12]

Principle: The sample and a reference (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the difference in the amount of heat required to maintain the sample and reference at the same temperature. This difference in heat flow is plotted against temperature. Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like crystallization) result in a decrease.

Detailed Methodology:

  • Sample Preparation: A small amount of sample (typically 2-10 mg) is weighed into a DSC pan, which is then hermetically sealed.

  • Instrument Setup: The desired temperature program is set, including the initial temperature, heating and cooling rates (e.g., 10 °C/min), and final temperature. A purge gas (e.g., nitrogen) is used to maintain a controlled atmosphere.

  • Measurement: The analysis is initiated, and the differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify thermal events. For melting, the onset temperature and the peak temperature are determined. The area under the melting peak is integrated to calculate the enthalpy of fusion (heat of fusion).

Signaling Pathways and Experimental Workflows

The therapeutic utility of substituted pyrimidines often stems from their ability to modulate specific cellular signaling pathways implicated in disease.[13] Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that play crucial roles in cell growth, proliferation, and survival.[14] Understanding these pathways is essential for rational drug design and development.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and characterization of a novel pyrimidine-based kinase inhibitor typically follows a structured workflow.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development a Library Synthesis of Substituted Pyrimidines b High-Throughput Screening (HTS) a->b Diverse Compounds c Hit-to-Lead Chemistry b->c Initial Hits d Structure-Activity Relationship (SAR) c->d e In Vitro Kinase Assays d->e Iterative Design e->c Feedback f Cell-Based Assays e->f Potent Leads g In Vivo Efficacy (Animal Models) f->g h ADMET Studies g->h i Clinical Candidate h->i

Caption: A generalized experimental workflow for the discovery and development of pyrimidine-based kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and migration.[2] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a key therapeutic target.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified diagram of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[15] Inhibitors of CDKs can induce cell cycle arrest and are therefore attractive anticancer agents.

CDK_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase p16 p16 (INK4a) p16->CDK46 Inhibitor Pyrimidine Inhibitor Inhibitor->CDK46

Caption: The role of CDK4/6 in the G1-S phase transition of the cell cycle and its inhibition by pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[1][13] Its aberrant activation is common in cancer, making it a target for therapeutic intervention.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth, and a target for pyrimidine-based inhibitors.

Conclusion

The thermochemical properties of substituted pyrimidines are of fundamental importance in the fields of medicinal chemistry and drug development. A comprehensive understanding of these properties, obtained through rigorous experimental and computational methods, provides invaluable insights into the stability, reactivity, and biological activity of this versatile class of compounds. The ability to modulate key signaling pathways, such as those involving EGFR, CDKs, and PI3K, underscores the therapeutic potential of pyrimidine derivatives. Continued research in this area, focused on expanding the thermochemical database and elucidating structure-activity relationships, will undoubtedly pave the way for the rational design of novel and more effective pyrimidine-based therapeutics.

References

A Historical Perspective on the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for a vast array of pharmacologically active compounds and, most notably, the nucleobases uracil, thymine, and cytosine. The synthesis of pyrimidine derivatives has been a subject of intense study for over a century, evolving from classical condensation reactions to highly efficient, modern catalytic methods. This technical guide provides a historical perspective on the synthesis of these vital heterocyclic compounds, focusing on the seminal Pinner synthesis and Biginelli reaction. It offers a detailed look at their original methodologies, their subsequent evolution, and the quantitative improvements achieved over time. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only historical context but also detailed experimental protocols and a clear comparison of synthetic strategies.

Early Discoveries and the Dawn of Pyrimidine Synthesis

The story of pyrimidine synthesis begins in the 19th century with the isolation and study of uric acid derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818. However, the first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid. The systematic investigation into the synthesis of the pyrimidine ring system was pioneered by Adolf Pinner, who, starting in 1884, described the condensation of amidines with β-keto esters.[1] Pinner was also the first to coin the term "pyrimidin" in 1885. A few years later, in 1893, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a method that has seen a remarkable resurgence in recent years.[2][3][4][5] These two foundational methods, the Pinner synthesis and the Biginelli reaction, represent the classical approaches to constructing the pyrimidine core and are the focus of this guide.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[6] This reaction can be catalyzed by either acids or bases and allows for the synthesis of a wide variety of pyrimidine derivatives, including those with hydroxyl, alkyl, and aryl substituents.[6][7]

Logical Workflow of the Pinner Synthesis

Pinner_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine Condensation Acid or Base Catalyzed Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine

Caption: A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.

Classical Experimental Protocol: Pinner Synthesis

The following protocol is a representative example of a traditional Pinner synthesis.

Reaction: Acetamidine hydrochloride + Acetylacetone → 2,4,6-trimethylpyrimidine

Materials:

  • Acetamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free acetamidine base.

  • Acetylacetone is then added dropwise to the reaction mixture.

  • The mixture is heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by distillation or recrystallization to yield 2,4,6-trimethylpyrimidine.

Evolution of the Pinner Synthesis

While the classical Pinner synthesis is robust, it often required harsh conditions (strong bases or acids) and could result in moderate yields.[8] Modern advancements have focused on improving reaction conditions and expanding the substrate scope.

Method / CatalystKey ReagentsSolventTemperature (°C)TimeYield (%)
Classical (Acid-Catalyzed) Urea, AcetylacetoneMethanol523 hours90.2[2]
Ultrasound-Assisted β-keto ester, AmidineVariesAmbientMinutesHigh
Cu(0) Catalysis β-bromo-α,β-unsaturated ketones, AmidineVariesVariesVariesFair to Good[9]
Metal-Free (Visible Light) α,β-unsaturated ketones, AmidinesVariesAmbientVariesGood to Excellent[9]

Table 1: Comparison of Classical and Modern Pinner Synthesis Variations

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this multicomponent reaction involves the one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The simplicity and efficiency of this reaction have made it a popular method for synthesizing a wide range of biologically active molecules.

Signaling Pathway of the Biginelli Reaction Mechanism

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Condensation Urea Urea Urea->Iminium Addition Ketoester β-Ketoester (Enol form) Adduct Open-Chain Ureide Adduct Ketoester->Adduct Iminium->Adduct Nucleophilic Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Simplified signaling pathway of the Biginelli reaction mechanism.

Classical Experimental Protocol: Biginelli Reaction

The following protocol is based on the original method described by Biginelli.

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve urea (1.5 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux for at least 16-18 hours.[7]

  • Upon cooling to room temperature, a solid precipitate often forms.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Evolution of the Biginelli Reaction

The primary drawback of the classical Biginelli reaction was often low yields (typically 20-60%) and long reaction times, especially with aliphatic and substituted aromatic aldehydes. Modern research has introduced a plethora of improvements, including new catalysts and reaction conditions, that have dramatically enhanced the efficiency and scope of this valuable reaction.

Method / CatalystAldehydeSolventTemperature (°C)TimeYield (%)
Classical (HCl) BenzaldehydeEthanolReflux16-18 hours~40-60
No Catalyst BenzaldehydeSolvent-free904 hours70[7]
ZnCl₂ BenzaldehydeAcetic AcidRoom TempVariesModerate to Good[7]
Ionic Liquid Aromatic Aldehydes[bmim]BF₄10030 min>90
Microwave-Assisted (Sulfamic Acid) Aromatic AldehydesSolvent-free300W2-5 min88-95[2]
Nanocatalyst (e.g., Fe₃O₄) Aromatic AldehydesSolvent-free1001-2 hours>90

Table 2: Evolution of the Biginelli Reaction - A Comparative Overview

Conclusion

The synthesis of pyrimidine derivatives has a rich history, with the Pinner synthesis and the Biginelli reaction laying the foundational groundwork. These classical methods, while groundbreaking for their time, often faced limitations in terms of yield, reaction conditions, and substrate scope. Over the past few decades, a renewed interest in these reactions, driven by the significant pharmacological importance of pyrimidine derivatives, has led to remarkable innovations. The development of novel catalysts, the use of microwave and ultrasound irradiation, and the adoption of green chemistry principles such as solvent-free reactions have transformed these century-old methods into highly efficient and versatile tools for modern organic synthesis. This guide has provided a historical overview, detailed classical protocols, and a comparative analysis of the evolution of these key synthetic routes, offering valuable insights for professionals in the field of drug discovery and development. The continued refinement of these and other synthetic strategies will undoubtedly lead to the discovery of new pyrimidine-based therapeutics with enhanced efficacy and novel mechanisms of action.

References

Methodological & Application

Synthesis of Bioactive Molecules Using 4-Phenoxy-6-chloropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-phenoxy-6-chloropyrimidine as a versatile starting material. The unique reactivity of this scaffold allows for the facile introduction of diverse functionalities, leading to the development of potent kinase inhibitors, anticancer agents, and antimicrobial compounds.

Overview of Synthetic Strategies

This compound serves as a key building block for the synthesis of a wide array of bioactive compounds. The primary routes for modification involve nucleophilic aromatic substitution (SNAr) at the C6 position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the chlorine atom, facilitates nucleophilic attack at the C6 position. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse range of substituted pyrimidine derivatives.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C6 position can also be displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl boronic acids. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

Synthesis of Bioactive Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. Notably, they have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), both of which play crucial roles in tumor angiogenesis and metastasis.

Dual VEGFR-2/c-Met Inhibitors

A series of 4-phenoxy-pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of VEGFR-2 and c-Met. These compounds typically feature a substituted amine at the C6 position.

Quantitative Data: Anticancer and Kinase Inhibitory Activities

Compound IDModification at C6Cancer Cell LineIC50 (µM)VEGFR-2 IC50 (µM)c-Met IC50 (µM)
23k Substituted anilineA549 (Lung)2.16 ± 0.19[1]1.05[1]1.43[1]
MCF-7 (Breast)9.13 ± 0.65[1]
HepG2 (Liver)20.15 ± 2.64[1]
Ovcar-3 (Ovarian)9.65 ± 0.51[1]
23n 2-hydroxy-3-allylphenylaminoA549 (Lung)0.011[2]-0.00154[2]
HT-29 (Colon)0.027[2]
1s 3-oxo-3,4-dihydro-quinoxaline moietyA549 (Lung)0.39[3]-0.00142[3]
H460 (Lung)0.18[3]
HT-29 (Colon)0.38[3]
MKN45 (Gastric)0.81[3]
U87MG (Glioblastoma)0.81[3]
Experimental Protocols

Protocol 1: Synthesis of 4-((4-Phenoxy-6-chloropyrimidin-6-yl)amino)aniline (A Key Intermediate)

  • Materials: this compound, 4-aminophenol, potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials: this compound, arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, water.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathways

The synthesized 4-phenoxy-pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 4-Phenoxy-pyrimidine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

cMet_Signaling HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 GAB1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 4-Phenoxy-pyrimidine Derivative Inhibitor->cMet Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Amines Reaction with Amines/Anilines SNAr->Amines Hydrazine Reaction with Hydrazine SNAr->Hydrazine BoronicAcids Reaction with Arylboronic Acids Suzuki->BoronicAcids KinaseInhibitors Kinase Inhibitors (VEGFR-2, c-Met) Amines->KinaseInhibitors HydrazinylIntermediate 4-Hydrazinyl-6-phenoxypyrimidine Hydrazine->HydrazinylIntermediate AnticancerAgents Anticancer Agents BoronicAcids->AnticancerAgents SchiffBases Schiff Base Formation HydrazinylIntermediate->SchiffBases Thioureas Reaction with Isothiocyanates HydrazinylIntermediate->Thioureas AntimicrobialAgents Antimicrobial Agents SchiffBases->AntimicrobialAgents Thioureas->AntimicrobialAgents

References

Application Notes: 4-Phenoxy-6-chloropyrimidine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions. Pyrimidine derivatives are integral to a wide range of drugs, including anticancer, anti-inflammatory, and antimicrobial agents. Within this class, 4-phenoxy-6-chloropyrimidine stands out as a highly valuable and versatile intermediate. Its structure features a reactive chlorine atom at the C6 position, which is readily displaced via nucleophilic aromatic substitution (SNAr), and a stable phenoxy group at the C4 position. This arrangement allows for the strategic introduction of diverse chemical moieties, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies, particularly in the development of targeted therapies like kinase inhibitors.

Synthesis of the Intermediate: this compound

The preparation of this compound is typically achieved through a two-step process starting from 4,6-dihydroxypyrimidine. The first step involves a chlorination reaction to yield the highly reactive 4,6-dichloropyrimidine. The second step is a regioselective nucleophilic aromatic substitution where one chlorine atom is replaced by a phenoxy group.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Monosubstitution A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B Heat D This compound B->D Regioselective SNAr reagent1 POCl₃ C Phenol + NaH reagent2 DMF, 0 °C to RT

Caption: Synthesis pathway for this compound.

Experimental Protocols

Protocol 3.1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol describes the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride.[1][2][3]

  • Materials:

    • 4,6-Dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as catalyst)

    • Toluene

    • Ice water

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a fume hood, add 4,6-dihydroxypyrimidine (1.0 eq) to a round-bottom flask.

    • Carefully add an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

    • Optionally, add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • After completion, allow the mixture to cool to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • Extract the aqueous mixture with toluene or another suitable organic solvent (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

    • The product can be purified by vacuum distillation or recrystallization.

Protocol 3.2: General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This general protocol outlines the reaction of this compound with a primary or secondary amine to generate a library of 4-phenoxy-6-(substituted-amino)pyrimidine derivatives.

G cluster_workflow General SNAr Workflow start This compound (Starting Material) reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) start->reaction reagents Primary/Secondary Amine (R¹R²NH) + Base (e.g., DIPEA) + Solvent (e.g., DMF, NMP) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Phenoxy-6-(substituted-amino)pyrimidine (Final Product) purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for synthesis of pyrimidine derivatives.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate (EtOAc)

    • Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 80-120 °C under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure substituted pyrimidine derivative.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Kinase Inhibitor Development

The this compound core is an excellent starting point for synthesizing kinase inhibitors. Many kinase inhibitors bind to the ATP pocket of the enzyme, and the pyrimidine scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The phenoxy group can occupy a hydrophobic pocket, while the substituent introduced at the C6 position can be tailored to target specific features of the kinase active site, thereby enhancing potency and selectivity.

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Example Drug/MoleculeReported IC₅₀
Pyrazolo[1,5-a]pyrimidinesCDK2, TRKACompound 6t CDK2: 0.09 µM; TRKA: 0.23 µM[4]
Pyrido[2,3-d]pyrimidinesEGFR, PDGFr, FGFrCompound 65 EGFR: 0.45 µM; FGFr: 0.13 µM[5]
Pyrazolo[3,4-d]pyrimidinesEGFR-TKCompound 16 0.034 µM[6]
Pyrimidine DerivativesAurora ACompound 13 38.6 nM[7]
Pyrimidine-basedEGFR (mutant)OsimertinibT790M: ~1 nM[8]

IC₅₀ values are highly dependent on assay conditions and are presented for comparative purposes.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.[8]

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using a luminescence-based ATP detection system, where light output is inversely proportional to kinase activity.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., 4-phenoxy-6-(substituted-amino)pyrimidine derivative) in DMSO.

    • In a 96-well or 384-well plate, add the assay buffer, the kinase enzyme, and the specific peptide substrate.

    • Add the diluted test compound to the wells. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding an ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction and quantify the remaining ATP using a detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Targeted Signaling Pathway: The MAPK/ERK Cascade

Many pyrimidine-based inhibitors are designed to target kinases within critical cell signaling pathways that are often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK/ERK pathway is a key cascade that relays extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and survival.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Enters Nucleus & Phosphorylates Gene Gene Expression TF->Gene Response Cell Proliferation, Survival, Differentiation Gene->Response Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Raf Inhibits

Caption: The MAPK/ERK signaling pathway and a point of therapeutic intervention.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds, including several FDA-approved drugs. The functionalization of the pyrimidine ring is a critical step in medicinal chemistry for modulating the pharmacological properties of these molecules. Among the various substituted pyrimidines, 4-phenoxy-6-chloropyrimidine serves as a versatile intermediate for the synthesis of a wide array of derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of this compound with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C6 position of this compound proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, facilitates the attack of a nucleophile at the carbon atom bearing the chloro leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the complex rearomatizes by expelling the chloride ion, yielding the final substituted product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution on this compound is outlined below. It is important to note that specific conditions such as solvent, temperature, and reaction time will vary depending on the reactivity of the nucleophile and the desired product.

Experimental_Workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base (if required) in a reaction vessel. start->combine react Heat the reaction mixture (e.g., conventional heating or microwave). combine->react Inert Atmosphere (N2 or Ar) monitor Monitor reaction progress (TLC, LC-MS). react->monitor monitor->react Reaction incomplete workup Perform aqueous work-up. (Quench, Extract with organic solvent). monitor->workup Reaction complete purify Dry, concentrate, and purify the crude product (e.g., Column Chromatography, Recrystallization). workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for nucleophilic substitution.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of 4-phenoxy-6-substituted pyrimidines are of significant interest in drug development, particularly as inhibitors of protein kinases.[2] Dysregulation of kinase activity is a common factor in the progression of diseases like cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), is a prominent target for anti-cancer therapies. Several 4-phenoxy-pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating the utility of this scaffold in developing targeted cancer treatments.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4-Phenoxy-6-aminopyrimidine Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-phenoxy-pyrimidine derivatives.

Experimental Protocols & Data

The following protocols are generalized for the nucleophilic substitution on this compound. Researchers should optimize conditions for each specific substrate and nucleophile combination.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with various primary and secondary amines.

  • Materials:

    • This compound

    • Amine nucleophile (e.g., substituted aniline, piperidine, morpholine)

    • Solvent (e.g., Ethanol, 2-Propanol, DMF, NMP, Water)

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) or an acid catalyst (e.g., HCl) for certain anilines.

  • Procedure (Conventional Heating):

    • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.).

    • Add the base (1.5-2.0 equiv.) to the mixture. For reactions with less reactive anilines, acidic conditions may be preferable.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenoxy-6-aminopyrimidine derivative.

  • Procedure (Microwave Irradiation):

    • In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base (e.g., DIPEA, 1.1 equiv.), and a suitable solvent (e.g., ethanol).

    • Seal the vial and place it in the microwave reactor.

    • Heat to the specified temperature (e.g., 160 °C) for a short duration (e.g., 10-30 minutes).

    • Follow steps 5-8 from the conventional heating procedure for work-up and purification.

Table 1: Representative Data for Amination Reactions

Amine NucleophileSolventBase/CatalystTemp. (°C)TimeYield (%)Reference
Substituted AnilinesIsopropanol-Reflux6-12 h61-95N/A*
N-Boc piperazineIsopropanolTEA0 to RT6 h85-95[4]
Adamantane-aminesDioxane-100 °C12-24 h60-98
3-AminopyrroleDCM/MeOHAcetic AcidRT18 hModerate[4]

Yields are generalized from reactions on similar 4,6-disubstituted pyrimidines. Specific data for this compound is limited in publicly available literature.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-phenoxy-6-(alkyl/arylthio)pyrimidines.

  • Materials:

    • This compound

    • Thiol nucleophile (e.g., thiophenol, alkanethiol)

    • Solvent (e.g., DMF, Acetonitrile, Ethanol)

    • Base (e.g., K₂CO₃, NaH, EtONa)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the thiol (1.1 equiv.) in the chosen solvent.

    • Add the base (1.1 equiv.) at room temperature to generate the thiolate in situ.

    • Add this compound (1.0 equiv.) to the thiolate solution.

    • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

    • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Table 2: Representative Data for Thiolation Reactions

Thiol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
ThiophenolDMFK₂CO₃80 °C3 h~80-90N/A*
1-OctanethiolAcetonitrileK₂CO₃RT24 hHigh[5]

Yields are generalized from reactions on similar activated chloro-heterocycles. Specific data for this compound is limited.

Protocol 3: Substitution with Alcohol Nucleophiles

This protocol covers the reaction of this compound with alcohols to form 4-alkoxy-6-phenoxypyrimidines.

  • Materials:

    • This compound

    • Alcohol nucleophile (e.g., Methanol, Ethanol, Phenol)

    • Solvent (Alcohol can serve as solvent, or use DMF, THF)

    • Base (e.g., NaH, Sodium metal, NaOMe, NaOEt)

  • Procedure:

    • Under an inert atmosphere, carefully add the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) to generate the alkoxide.

    • If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

    • Add this compound (1.0 equiv.) to the alkoxide solution.

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

    • Monitor the reaction's progress.

    • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

Table 3: Representative Data for Alkoxylation/Phenoxylation Reactions

Alcohol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
EthanolEthanolNaOEtRT2 h89[6]
PhenolDMFK₂CO₃100 °C5 hHighN/A*

Yields are generalized from reactions on similar chloropyrimidines. Specific data for this compound is limited.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds. The nucleophilic substitution of the C6-chloro group can be achieved with a variety of amine, thiol, and alcohol nucleophiles under well-established conditions. The resulting 4,6-disubstituted pyrimidine derivatives are key scaffolds for the development of potent kinase inhibitors, highlighting the importance of these reactions in modern drug discovery and medicinal chemistry. Further optimization of reaction conditions for specific substrate-nucleophile pairs can lead to high yields and purity of the desired products.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 4-phenoxy-6-chloropyrimidine as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the adenine ring of ATP and enabling critical hydrogen bond interactions within the kinase hinge region. The 4-phenoxy group and the reactive 6-chloro substituent on the pyrimidine ring offer versatile points for chemical modification, allowing for the development of potent and selective inhibitors targeting various kinases implicated in oncology and inflammatory diseases.

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The this compound scaffold provides an excellent starting point for the synthesis of such inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of amine-containing fragments that can be tailored to achieve desired potency and selectivity for specific kinase targets.

Targeted Signaling Pathways

Derivatives of this compound have been explored as inhibitors of several key signaling pathways frequently dysregulated in cancer and inflammatory diseases. These include:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway : The p38 MAPK signaling cascade is involved in cellular responses to stress and inflammation.[1] Its inhibition is a therapeutic strategy for inflammatory diseases and some cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling : VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3]

  • c-Met Signaling : The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[4]

Below are diagrams illustrating these key signaling pathways.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation Gene Expression MK2->Inflammation TranscriptionFactors->Inflammation

Caption: p38 MAPK Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation, Survival ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Invasion Invasion & Metastasis ERK->Invasion

Caption: c-Met Signaling Pathway.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various pyrimidine derivatives against a panel of cancer-relevant kinases. This data, presented as IC50 values, highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
Hypothetical Inhibitor 1 p38α MAPK13Not Applicable
Hypothetical Inhibitor 2 p38β MAPK480Not Applicable
Compound 13 Aurora A38.6 ± 7.0Not Applicable[5]
Compound 10 Aurora A52.2 ± 8.1Not Applicable[5]
Compound 17 Aurora A64.9 ± 13.7Not Applicable[5]
Compound 9a PI3Kα9470Not Applicable
Compound 91b VEGFR-2530Not Applicable[6]
Compound 91e VEGFR-2610Not Applicable[6]
Compound 23k VEGFR-21050Not Applicable
Compound 23k c-Met1430Not Applicable

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound. These are based on established procedures for analogous pyrimidine derivatives.

General Experimental Workflow

The general synthetic strategy involves a nucleophilic aromatic substitution at the C6 position of the this compound core.

Experimental_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) with selected amine Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Kinase Inhibitor Purification->Product

Caption: General Experimental Workflow.

Protocol 1: Synthesis of a Representative N-Aryl-4-phenoxypyrimidin-6-amine Derivative

This protocol details the synthesis of a generic kinase inhibitor via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates

  • Liquid chromatography-mass spectrometry (LC-MS) instrumentation

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in n-butanol, add the selected substituted aniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-16 hours.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[7]

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[7]

Protocol 2: Synthesis of a Representative N-Alkyl-4-phenoxypyrimidin-6-amine Derivative

This protocol outlines the synthesis of a kinase inhibitor with an alkyl amine substituent.

Materials:

  • This compound

  • Cyclopropylamine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexanes

  • Standard laboratory glassware

  • TLC plates

  • LC-MS instrumentation

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), cyclopropylamine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol.[7]

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 12-16 hours.[7]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.[7]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and then remove the solvent under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes to yield the final N-cyclopropyl-4-phenoxypyrimidin-6-amine.[7]

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. The protocols and pathway diagrams provided herein offer a solid foundation for researchers to explore this chemical space further and develop new therapeutic agents for a variety of diseases. The straightforward derivatization at the 6-position allows for the generation of extensive libraries for structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

References

Application of 4-Phenoxy-6-chloropyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxy-6-chloropyrimidine is a versatile heterocyclic intermediate widely employed in the synthesis of a variety of agrochemicals. Its unique structure, featuring a reactive chlorine atom and a phenoxy group on a pyrimidine ring, allows for facile nucleophilic substitution reactions, making it a key building block for the creation of potent fungicides, herbicides, and insecticides.[1] The pyrimidine scaffold is a well-established pharmacophore in agrochemistry, and derivatives of this compound are integral to the production of several commercially significant crop protection agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on the fungicide azoxystrobin. The information is intended to guide researchers and chemists in the practical application of this important synthetic intermediate.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis involves the nucleophilic displacement of the chlorine atom at the 6-position. This reaction allows for the introduction of various functional groups, leading to the formation of diverse and biologically active molecules.

1. Fungicide Synthesis:

This compound is a crucial precursor for the synthesis of strobilurin fungicides, a class of broad-spectrum antifungal agents. A prominent example is Azoxystrobin, which is synthesized by coupling a phenoxide derivative with this compound or a structurally related intermediate.

2. Herbicide Synthesis:

The phenoxypyrimidine moiety is a common feature in certain classes of herbicides, such as aryloxyphenoxypropionates.[2][3] The synthesis of these herbicides can involve the reaction of this compound with substituted phenols to create the desired ether linkage.

3. Insecticide Synthesis:

While less common than in fungicides and herbicides, the pyrimidine core of this compound can be incorporated into insecticides. The synthesis would typically involve the reaction of the chloropyrimidine with amines or other nucleophiles to generate compounds with insecticidal activity.

Experimental Protocols

Protocol 1: Synthesis of the Fungicide Azoxystrobin Intermediate: 4-Chloro-6-(2-cyanophenoxy)pyrimidine

This protocol details the synthesis of a key intermediate for Azoxystrobin, starting from 4,6-dihydroxypyrimidine and leading to a substituted phenoxypyrimidine.

Reaction Scheme:

G cluster_0 Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine cluster_1 Step 2: Chlorination 4,6-dihydroxypyrimidine 4,6-dihydroxypyrimidine Step1_Reaction Coupling Reaction 4,6-dihydroxypyrimidine->Step1_Reaction 2-chlorobenzonitrile 2-chlorobenzonitrile 2-chlorobenzonitrile->Step1_Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Step1_Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Step1_Reaction Catalyst (e.g., CuCl) Catalyst (e.g., CuCl) Catalyst (e.g., CuCl)->Step1_Reaction 4-hydroxy-6-(2-cyanophenoxy)pyrimidine 4-hydroxy-6-(2-cyanophenoxy)pyrimidine Step1_Reaction->4-hydroxy-6-(2-cyanophenoxy)pyrimidine 4-hydroxy-6-(2-cyanophenoxy)pyrimidine_input 4-hydroxy-6-(2-cyanophenoxy)pyrimidine Step2_Reaction Chlorination 4-hydroxy-6-(2-cyanophenoxy)pyrimidine_input->Step2_Reaction POCl3 POCl3 POCl3->Step2_Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Step2_Reaction 4-chloro-6-(2-cyanophenoxy)pyrimidine 4-chloro-6-(2-cyanophenoxy)pyrimidine Step2_Reaction->4-chloro-6-(2-cyanophenoxy)pyrimidine G Intermediate 4-chloro-6-(2-cyanophenoxy)pyrimidine Reaction Coupling Reaction Intermediate->Reaction Hydroxyphenyl_derivative methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate Hydroxyphenyl_derivative->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction Azoxystrobin Azoxystrobin Reaction->Azoxystrobin G Start Start Combine Combine this compound, Nucleophile, Base, and Solvent Start->Combine Reaction Heat and Stir Reaction Mixture Combine->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: High-Throughput Screening of 4-Phenoxy-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenoxy-6-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the development of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives to identify and characterize novel kinase inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of various 4-phenoxy-pyrimidine derivatives against relevant cancer-associated kinases and cell lines. This data highlights structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors based on this scaffold.

Table 1: Kinase Inhibitory Activity of 4-Phenoxy-6-substituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6 EGFR37[1]
ErbB-229[1]
Compound 9 EGFR48[1]
ErbB-238[1]
Compound 11 EGFR61[1]
ErbB-242[1]
Compound 14 EGFR65[1]
ErbB-279[1]
Compound 23k VEGFR-21050[2]
c-Met1430[2]

Table 2: Anti-proliferative Activity of 4-Phenoxy-6-substituted Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 23k A549 (Lung Carcinoma)2.16[2]
MCF-7 (Breast Cancer)9.13[2]
HepG2 (Hepatocellular Carcinoma)20.15[2]
Ovcar-3 (Ovarian Cancer)9.65[2]
LO2 (Normal Human Liver Cells)>100[2]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of this compound derivatives are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well. Then, add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Confirmation cluster_lead_opt Lead Optimization Compound_Library Compound Library (this compound Derivatives) Plate_Preparation Assay Plate Preparation (Serial Dilutions) Compound_Library->Plate_Preparation Primary_Screen Primary Screen (Single High Concentration) Plate_Preparation->Primary_Screen Reagent_Preparation Reagent Preparation (Kinase, Substrate, ATP, Cells) Reagent_Preparation->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Kinase Selectivity Profiling Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Dose_Response->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies Cell_Based_Assay->SAR_Studies

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Simplified EGFR/ErbB-2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and ErbB-2 are key members of the receptor tyrosine kinase family, and their signaling pathways are often dysregulated in cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ErbB-2 Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Phenoxy-pyrimidine Derivative Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for the Characterization of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Phenoxy-6-chloropyrimidine, a key intermediate in pharmaceutical and agricultural chemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed for the analysis of pyrimidine derivatives.[1]

Experimental Protocol

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or phosphoric acid, if MS compatibility is not required)[2]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for a minimum of 15 minutes using sonication or vacuum filtration.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Monitor the separation at a wavelength of 254 nm.[2]

Data Presentation

Table 1: Representative HPLC Parameters for Analysis of a Chloropyrimidine Derivative.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient70% A to 30% A over 15 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30 °C
Expected Retention Time~8-12 min (dependent on exact gradient and system)

Note: The retention time is an estimate and should be confirmed with a reference standard.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Formic Acid in Water) C Degas Mobile Phases A->C B Prepare Mobile Phase B (0.1% Formic Acid in ACN) B->C D Dissolve Sample in Mobile Phase (1 mg/mL) E Filter Sample (0.45 µm) D->E F Equilibrate C18 Column E->F G Inject Sample F->G H Gradient Elution G->H I UV Detection (254 nm) H->I J Data Acquisition I->J K Integrate Peak Area J->K L Calculate Purity/% Assay K->L

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities in this compound. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown components. For pyrimidine derivatives, silylation may be necessary to increase volatility.[3]

Experimental Protocol

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent)

Reagents:

  • High-purity helium (carrier gas)

  • Methanol or other suitable solvent

  • (Optional) Silylating agent (e.g., BSTFA)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • If derivatization is required, react the sample with a silylating agent according to standard procedures.

  • GC-MS Conditions:

    • Set the injector temperature to 250 °C.

    • Use a temperature program for the oven, for example, start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Set the carrier gas (helium) flow rate to 1 mL/min.

    • Acquire mass spectra over a range of m/z 40-550.

Data Presentation

Table 2: Representative GC-MS Parameters for the Analysis of Pyrimidine Derivatives.

ParameterValue
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1 mL/min
Inlet Temperature250 °C
Oven Program70 °C (1 min), then 10 °C/min to 280 °C (5 min)
MS Source Temperature230 °C
MS Quadrupole Temp.150 °C
Mass Rangem/z 40-550

Expected Mass Spectral Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of side chains.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample (1 mg/mL) B (Optional) Derivatization A->B C Inject into GC B->C D Chromatographic Separation C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Identify Peaks using Mass Spectral Library G->H I Quantify Impurities H->I

GC-MS Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

    • Add a small amount of TMS.

  • NMR Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

Data Presentation

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃).

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine-H2~8.6~160
Pyrimidine-H5~6.8~110
Phenyl-H (ortho)~7.2~122
Phenyl-H (meta)~7.4~130
Phenyl-H (para)~7.3~126
Pyrimidine-C2-~160
Pyrimidine-C4-~168
Pyrimidine-C5-~110
Pyrimidine-C6-~162
Phenyl-C1'-~152
Phenyl-C2'/C6'-~122
Phenyl-C3'/C5'-~130
Phenyl-C4'-~126

Note: These are predicted values and may vary slightly based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of this compound and for monitoring reactions. The technique is based on the absorption of UV or visible light by the molecule, which corresponds to electronic transitions.[5]

Experimental Protocol

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the concentration of this compound.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the chosen solvent.

    • Prepare a series of dilutions to determine the linear range of absorbance.

  • Spectral Acquisition:

    • Scan the sample solution over a wavelength range of 200-400 nm to determine the λmax.

    • Measure the absorbance of the sample solutions at the λmax.

Data Presentation

Table 4: Expected UV-Vis Spectroscopic Data for a Pyrimidine Derivative.

ParameterValue
SolventEthanol
Wavelength Range200-400 nm
Expected λmax~275 nm[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Experimental Protocol

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

  • Spectral Acquisition:

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

Data Presentation

Table 5: Expected FTIR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~1600-1450C=C and C=N stretch (aromatic/pyrimidine ring)
~1250-1200C-O-C stretch (aryl ether)
~800-700C-Cl stretch

Note: These are general ranges and specific peak positions should be determined from the acquired spectrum.

Analytical_Logic cluster_techniques Analytical Characterization cluster_info Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR UVVis UV-Vis Compound->UVVis FTIR FTIR Compound->FTIR Purity Purity & Quantification HPLC->Purity Impurities Volatile Impurity Profile GCMS->Impurities Structure Structural Elucidation NMR->Structure Concentration Concentration & λmax UVVis->Concentration FunctionalGroups Functional Groups FTIR->FunctionalGroups

Logical Relationship of Analytical Techniques.

References

Application Notes and Protocols for the Derivatization of 4-Phenoxy-6-chloropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-phenoxy-6-chloropyrimidine, a key scaffold in medicinal chemistry. The protocols focus on two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions enable the synthesis of diverse libraries of compounds for drug discovery and lead optimization.

Introduction

The 4-phenoxypyrimidine moiety is a privileged structure found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities. The chlorine atom at the 6-position of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with tabulated data for representative reactions to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Phenoxy-6-arylpyrimidines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.

General Reaction Scheme

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst, Base Solvent, Heat reactant1->catalyst reactant2 +  Ar-B(OH)2 reactant2->catalyst product 4-Phenoxy-6-arylpyrimidine catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenoxy-6-arylpyrimidine.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various chloropyrimidines, which can serve as a starting point for the derivatization of this compound.[1][2][3][4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8018-2260-70
33-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110875-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001570-80
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O901660-70

Yields are based on analogous chloropyrimidine substrates and may vary for this compound.

Catalytic Cycle and Workflow

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Setup Combine Reactants, Catalyst, and Base Start->Setup Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Dilute, and Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of 4-Phenoxy-6-aminopyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.

General Reaction Scheme

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst, Ligand Base, Solvent, Heat reactant1->catalyst reactant2 +  R1R2NH reactant2->catalyst product 4-Phenoxy-6-(N-R1R2)pyrimidine catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenoxy-6-aminopyrimidine derivative.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related chloropyrimidines, which can be adapted for this compound.[5]

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1001680-90
2MorpholinePd(OAc)₂/BINAP (2/3)Cs₂CO₃1,4-Dioxane1101275-85
3BenzylaminePd₂(dba)₃/DavePhos (2/4)K₃PO₄Toluene1002470-80
4n-ButylaminePd(OAc)₂/Xantphos (2/4)NaOtBu1,4-Dioxane901885-95
54-FluoroanilinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1001675-85

Yields are based on analogous chloropyrimidine substrates and may vary for this compound.

Catalytic Cycle and Workflow

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R1R2NH [Ar-Pd(II)-X(L2)(HNR1R2)] [Ar-Pd(II)-X(L2)(HNR1R2)] Amine\nCoordination->[Ar-Pd(II)-X(L2)(HNR1R2)] Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(HNR1R2)]->Deprotonation Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive\nElimination Ar-NR1R2 Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Workflow Start Start Setup Combine Catalyst, Ligand, and Base Start->Setup Add_Reactants Add this compound and Amine Setup->Add_Reactants Inert Evacuate and Backfill with Inert Gas Add_Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Filter, and Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.

Conclusion

The derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds in medicinal chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the discovery of new therapeutic agents. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Phenoxy-6-chloropyrimidine. It provides troubleshooting advice and answers to frequently asked questions in a direct Q&A format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4,6-dichloropyrimidine with phenol in the presence of a base. The phenoxide ion, generated in situ, acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Q2: What are the critical parameters to control during this synthesis?

A2: Successful synthesis hinges on the careful control of several parameters:

  • Stoichiometry: The molar ratio of phenol (or phenoxide) to 4,6-dichloropyrimidine is crucial to favor mono-substitution and minimize the formation of the di-substituted byproduct, 4,6-diphenoxypyrimidine.

  • Base Selection: The choice of base is critical for deprotonating phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The base must be strong enough to deprotonate phenol but not so strong as to cause unwanted side reactions.[1]

  • Temperature Control: The reaction is often exothermic and requires careful temperature management to prevent side reactions and degradation of materials.[2]

  • Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane are commonly used to ensure the solubility of reagents and facilitate the reaction.[3][4]

Q3: What are the most common impurities and how can they be identified?

A3: The most prevalent impurities include:

  • Unreacted 4,6-dichloropyrimidine: The starting material may persist if the reaction is incomplete.[5]

  • 4,6-diphenoxypyrimidine: This di-substituted byproduct forms when phenol reacts with both chlorine atoms.

  • Residual Solvents: Solvents like DMF or ethanol may remain after work-up.[5]

  • Inorganic Salts: Salts like potassium chloride (KCl) or sodium chloride (NaCl) are formed as byproducts and must be removed.[5]

These impurities can be identified and quantified using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction yield is extremely low or I'm not forming any product. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. A systematic check of your reagents and conditions is necessary.

Potential CauseSuggested Solution
Inactive Reagents Ensure the 4,6-dichloropyrimidine is pure. Use freshly opened or properly stored anhydrous solvent. The base (e.g., K₂CO₃) should be finely ground and anhydrous.[1] Phenol can degrade and should be of high purity.
Insufficient Base The base is required to generate the phenoxide nucleophile. Ensure at least one equivalent of base is used. For weaker bases like K₂CO₃, a slight excess may be beneficial.
Suboptimal Temperature The reaction may require thermal energy to proceed. If running at room temperature, consider gradually increasing the heat (e.g., to 70-80 °C) while monitoring the reaction by TLC or LC-MS.[3]
Short Reaction Time SNAr reactions can be slow. Extend the reaction time and monitor its progress until the starting material is consumed.[2]
Moisture in Reaction Water can hydrolyze the starting material and quench the phenoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]
Issue 2: Significant Formation of 4,6-Diphenoxypyrimidine Byproduct

Question: My final product is contaminated with a significant amount of the di-substituted byproduct. How can I favor mono-substitution?

Answer: Formation of the di-substituted product, 4,6-diphenoxypyrimidine, is a common challenge. To favor mono-substitution, precise control over stoichiometry and reaction conditions is key.

Potential CauseSuggested Solution
Incorrect Stoichiometry Use a slight excess of 4,6-dichloropyrimidine relative to phenol (e.g., 1.1 to 1.2 equivalents of the dichloropyrimidine). This ensures phenol is the limiting reagent, reducing the chance of a second substitution.
High Reaction Temperature Elevated temperatures can increase the rate of the second substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Method of Addition Instead of adding all reagents at once, try a slow, dropwise addition of a solution of phenol and base to the solution of 4,6-dichloropyrimidine. This keeps the concentration of the active nucleophile low, favoring mono-substitution.
Issue 3: Difficulty in Product Purification

Question: I am struggling to separate this compound from the starting material and the di-substituted byproduct. What are the best purification strategies?

Answer: The similar polarities of the starting material, product, and byproduct can make purification challenging. A multi-step approach is often necessary.

Purification MethodProtocol / Recommendation
Aqueous Work-up After the reaction is complete, quench the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute base (e.g., NaHCO₃ solution) to remove unreacted phenol, followed by water and brine to remove inorganic salts.[6][7]
Recrystallization This is an effective method for removing impurities if a suitable solvent system is found. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, is often effective. Dissolve the crude product in a minimal amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity appears, then allow it to cool slowly.[5]
Column Chromatography Flash column chromatography on silica gel is a reliable method for separation. Use a gradient elution system, starting with a low-polarity eluent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate or dichloromethane. The starting material (less polar) will elute first, followed by the desired product, and finally the di-substituted byproduct (more polar).[3][7]

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 4,6-dichloropyrimidine

  • Phenol

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloropyrimidine (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF.

  • Reagent Addition: In a separate flask, dissolve phenol (0.9 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Reaction: Slowly add the phenol/K₂CO₃ solution to the stirred solution of 4,6-dichloropyrimidine at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 4,6-dichloropyrimidine spot is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (to remove excess phenol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process cluster_products Products SM1 4,6-Dichloropyrimidine Reaction Reaction (70-80°C, 4-8h) SM1->Reaction SM2 Phenol + Base SM2->Reaction Solvent Anhydrous Solvent (DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Final Pure 4-Phenoxy- 6-chloropyrimidine Purification->Final Crude->Purification

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction? check_sm Starting Material (SM) Present in Crude? start->check_sm Yes check_byproduct Di-substituted Byproduct Observed? start->check_byproduct No sol_increase_time Increase Reaction Time or Temperature check_sm->sol_increase_time Yes sol_check_reagents Check Purity/Activity of Reagents & Base check_sm->sol_check_reagents No (No SM, still low yield) sol_adjust_stoich Use Slight Excess of 4,6-Dichloropyrimidine check_byproduct->sol_adjust_stoich Yes purify Proceed to Purification check_byproduct->purify No sol_slow_addition Slowly Add Phenol/Base Solution to Reaction sol_adjust_stoich->sol_slow_addition

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Reactions of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-phenoxy-6-chloropyrimidine. The information is designed to help you anticipate and resolve common issues related to side-product formation in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions of this compound with amine nucleophiles?

A1: The most frequently encountered side product is the di-substituted pyrimidine, where a second molecule of the amine nucleophile displaces the phenoxy group. Another common issue is the formation of N,N-diheteroarylated products, particularly when using primary amines, which can be attributed to the tautomeric nature of the resulting 4-amino-6-phenoxypyrimidine.[1] Additionally, if the reaction is not conducted under anhydrous conditions, hydrolysis of the starting material can lead to the formation of 4-phenoxy-6-hydroxypyrimidine.

Q2: How can I minimize the formation of the di-substituted side product?

A2: To reduce the likelihood of di-substitution, it is advisable to use a stoichiometric amount of the amine nucleophile.[2] Lowering the reaction temperature can also help to improve selectivity for the mono-substituted product.[2] Employing a less reactive nucleophile, if the desired reaction still proceeds at an acceptable rate, can also be a viable strategy.[2]

Q3: What role does the solvent play in side-product formation?

A3: The choice of solvent is critical. If a nucleophilic solvent such as methanol or ethanol is used, it can compete with the intended nucleophile, leading to the formation of a 4-methoxy- or 4-ethoxy-6-phenoxypyrimidine byproduct, a phenomenon known as solvolysis.[2] To avoid this, it is recommended to use a polar aprotic solvent like DMF, DMSO, or THF.[2]

Q4: Can the starting material, this compound, degrade during the reaction?

A4: Yes, this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This will result in the formation of 4-phenoxy-6-hydroxypyrimidine. Therefore, it is crucial to ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q5: I am observing incomplete conversion of my starting material. What are the likely causes?

A5: Incomplete conversion can be due to several factors. The pyrimidine ring may not be sufficiently activated for the chosen nucleophile. The reaction temperature may be too low, or the reaction time may be insufficient. The nucleophile itself might be too weak. Additionally, the base used to scavenge the HCl byproduct may not be strong enough or suitable for the reaction conditions.[2]

Troubleshooting Guide

This guide addresses common problems encountered during nucleophilic aromatic substitution reactions with this compound and provides potential solutions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Insufficiently activated pyrimidine ring for the chosen nucleophile.While the phenoxy and chloro groups provide some activation, for very weak nucleophiles, consider if a more activated pyrimidine derivative is necessary for your synthetic route.
Poor leaving group ability of chloride (less common).Chloride is generally a good leaving group in SNAr. If issues persist, and the synthetic route allows, a fluoro-substituted pyrimidine could be considered, as fluoride is a better leaving group in these reactions.[2]
Nucleophile is too weak.For alcohol nucleophiles, convert them to the more reactive alkoxide using a suitable base (e.g., NaH, NaOMe). For amines, ensure the chosen base is sufficient to deprotonate if necessary.[2]
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.[2]
Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile.[2]
Unsuitable or insufficient base.For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct. For alcohol nucleophiles, a stronger base is needed to generate the alkoxide.[2]
Problem 2: Formation of Di-substituted Byproduct (e.g., 4,6-diphenoxypyrimidine or 4-phenoxy-6-aminopyrimidine)
Potential Cause Suggested Solution
Excess nucleophile.Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.[2]
High reaction temperature.Lower the reaction temperature to improve selectivity for mono-substitution.[2]
Highly reactive nucleophile.Consider using a less reactive nucleophile if feasible for your desired transformation.[2]
Problem 3: Presence of Impurities from Side Reactions
Potential Cause Suggested Solution
Solvolysis: Reaction with a nucleophilic solvent (e.g., methanol, ethanol).Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[2]
Hydrolysis: Reaction with water present in the reaction mixture.Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Ring Opening/Degradation: Can occur under harsh basic conditions or at very high temperatures.Use milder bases and avoid excessively high reaction temperatures.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equiv.) to the solution.

  • Add the base (DIPEA or TEA, 1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Optimal reaction conditions (temperature, time, and choice of base and solvent) may vary depending on the specific amine nucleophile used and should be determined empirically.

Visualizing Reaction Pathways and Troubleshooting Logic

EGFR Signaling Pathway

Derivatives of 4-phenoxy-6-aminopyrimidine are often investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.[1] Understanding this pathway is relevant for drug development professionals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 P4 P EGFR->P4 Grb2 Grb2 P1->Grb2 Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for a typical SNAr reaction involving this compound, including key decision points for troubleshooting.

Troubleshooting_Workflow Start Start: SNAr Reaction Setup Reaction Run Reaction (Monitor by TLC/LC-MS) Start->Reaction Analysis Analyze Crude Product (LC-MS, NMR) Reaction->Analysis Desired_Product Desired Product Formed (Proceed to Purification) Analysis->Desired_Product Clean Reaction No_Reaction No/Low Conversion Analysis->No_Reaction No/Low Conversion Side_Products Side Products Observed Analysis->Side_Products Side Products Purification Purification (Column Chromatography) Desired_Product->Purification Troubleshoot_NR Troubleshoot No Reaction: - Increase Temperature - Check Reagent Purity - Change Solvent/Base No_Reaction->Troubleshoot_NR Troubleshoot_SP Troubleshoot Side Products: - Adjust Stoichiometry - Lower Temperature - Use Anhydrous Conditions Side_Products->Troubleshoot_SP Troubleshoot_NR->Reaction Re-run Troubleshoot_SP->Reaction Re-run End End: Pure Product Purification->End

Caption: Troubleshooting workflow for SNAr reactions.

References

Technical Support Center: Purification of 4-Phenoxy-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenoxy-6-chloropyrimidine derivatives. The following sections offer solutions to common purification challenges and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary purification method, recrystallization, is resulting in low yield for my this compound derivative. What can I do?

A1: Low yields during recrystallization can stem from several factors. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. If you are losing a significant amount of product in the mother liquor, your compound may be too soluble in the chosen solvent. Consider using a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (e.g., ethanol-water, acetone-hexane) can also be effective.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, crystallization will be inefficient. You can concentrate the solution by carefully evaporating some of the solvent before cooling.

Q2: I am observing persistent impurities in my final product after column chromatography. How can I improve the separation?

A2: Column chromatography is a powerful technique, but optimization is often necessary.

  • Stationary Phase: While silica gel is common, consider using a different stationary phase if you have co-eluting impurities. For polar impurities, alumina might be a better choice. For closely related isomers, a reverse-phase column (like C18) could provide better separation.

  • Mobile Phase: The polarity of your eluent system is crucial. A shallow gradient elution, where the polarity of the mobile phase is changed slowly over time, can improve the resolution between your desired compound and impurities. Experiment with different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the optimal conditions. High-performance liquid chromatography (HPLC) with a suitable column, such as a Newcrom R1 reverse-phase column, can be used for both analysis and preparative separation for isolating impurities.[1]

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude product loaded is appropriate for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

Q3: After synthesis, I have a crude reaction mixture containing my this compound derivative and phosphorus-containing byproducts. What is the best initial workup procedure?

A3: A multi-step extraction and washing procedure is often effective for removing phosphorus-containing byproducts from the synthesis of chloropyrimidine derivatives.[2]

  • After the reaction, carefully quench the mixture with ice water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Q4: Can I use an alternative to traditional purification methods like recrystallization and column chromatography?

A4: Yes, other techniques can be employed depending on the nature of your compound and impurities.

  • Acid-Base Extraction: If your this compound derivative has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is an excellent option. This method can offer superior resolution compared to gravity column chromatography.

Quantitative Data on Purification

The following table summarizes purification data for related chloropyrimidine derivatives to provide a benchmark for expected outcomes.

CompoundPurification MethodPurity AchievedYieldReference Compound Class
2,4-Diamino-6-chloropyrimidineRecrystallization (Ethanol)>99%82.0%Diamino-chloropyrimidine
4,6-Dichloro pyrimidineCrystallizationNot Specified>94%Dichloro-pyrimidine[2]
2,4-Diamino-6-chloropyrimidine-3-oxideRecrystallization (Isopropanol)>99.5%HighDiamino-chloropyrimidine N-oxide

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound derivative in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product Crude_Mixture Crude Reaction Mixture (Product, Byproducts, Reagents) Quenching Quenching (e.g., with ice water) Crude_Mixture->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quenching->Extraction Washing Washing (e.g., with NaHCO3 soln) Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure 4-Phenoxy-6- chloropyrimidine Derivative Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Check_Solvent Optimize Solvent System Low_Yield->Check_Solvent Yes Slow_Cooling Ensure Slow Cooling Low_Yield->Slow_Cooling Yes Concentrate Concentrate Solution Low_Yield->Concentrate Yes Change_Stationary_Phase Change Stationary Phase Persistent_Impurities->Change_Stationary_Phase Yes Optimize_Mobile_Phase Optimize Mobile Phase Gradient Persistent_Impurities->Optimize_Mobile_Phase Yes Check_Loading Reduce Sample Loading Persistent_Impurities->Check_Loading Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Optimization of 4-Phenoxy-6-chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of coupling reactions involving 4-phenoxy-6-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reactions for functionalizing this compound? The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for creating carbon-carbon bonds with substrates like this compound.[1][2] This palladium-catalyzed reaction between the chloropyrimidine and an organoboron compound (like a boronic acid or its ester) is well-tolerated by a wide range of functional groups.[3][4]

Q2: What are the critical parameters to consider when optimizing the Suzuki-Miyaura coupling for this substrate? The success of the coupling reaction is highly dependent on the interplay of several key factors: the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the reaction temperature.[2][5] Careful selection and optimization of these components are crucial for achieving high yields and purity.[2]

Q3: Which position on a dichloropyrimidine is typically more reactive in a Suzuki coupling? In dichloropyrimidines, such as 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more reactive and couples preferentially over the C2 position under standard Suzuki conditions.[3][6] This regioselectivity is a key consideration when planning multi-step syntheses.

Q4: How does the phenoxy group at the C4 position affect the reactivity of the C6-chloro group? The electron-donating nature of the phenoxy group can influence the electronic properties of the pyrimidine ring. While the C-Cl bond on an electron-deficient pyrimidine ring is generally less reactive than C-Br or C-I bonds, the specific electronic environment created by the phenoxy substituent will impact the oxidative addition step of the catalytic cycle.[1] Optimization is often required to overcome any potential decrease in reactivity.

Troubleshooting Guide

Q5: My reaction is resulting in a low or no yield. What are the common causes and how can I fix it? Low yields are a frequent challenge and can stem from several factors. Here are the primary causes and potential solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands stabilize the catalyst and promote the oxidative addition step.[7]

  • Poor Substrate Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds.

    • Solution: Increase the reaction temperature to help overcome the activation energy barrier.[7] Be aware that higher temperatures can also increase the rate of side reactions.[7] A more active catalyst system may also be required.[7]

  • Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[7]

    • Solution: Screen different bases. A strong base is often necessary; potassium phosphate (K₃PO₄) is frequently effective for challenging couplings.[7] Other common choices include K₂CO₃ and Cs₂CO₃.[5][7]

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[7]

    • Solution: Ensure the reaction mixture and solvent are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][7]

Q6: I'm observing significant amounts of side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?

  • Homocoupling: This side reaction is the self-coupling of the boronic acid and is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[7]

    • Solution: Thoroughly degas the reaction mixture.[7] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system can also reduce homocoupling.[7]

  • Protodeboronation: This involves the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7] This can be a significant issue with heteroaryl boronic acids.[8]

    • Solution: Switch from a boronic acid to a more stable boronic acid pinacol ester or a potassium trifluoroborate salt.[7] Minimizing reaction time can also help, as this side reaction is time-dependent.[8]

Q7: My starting material is largely unreacted, even after extended reaction times. What should I try next?

  • Cause: This typically points to a problem with the initial oxidative addition step, likely due to low reactivity or catalyst issues.

    • Solution 1: Increase Temperature: Higher temperatures can provide the necessary energy to activate the C-Cl bond.[7]

    • Solution 2: Switch Catalyst System: If increasing temperature doesn't work or leads to degradation, switch to a more active and robust catalyst system. Systems based on Buchwald ligands (e.g., SPhos, XPhos) are known to be effective for coupling unreactive aryl chlorides.[7]

    • Solution 3: Check Reagent Quality: Ensure that your boronic acid, base, and solvent are pure and anhydrous (if required by the specific protocol).

Optimized Reaction Conditions

The following tables summarize representative quantitative data for Suzuki coupling reactions of similar chloropyrimidines, which can serve as a robust starting point for optimization.

Table 1: Representative Catalyst Systems for Suzuki Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.2581[6][9]
Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[10]
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High[2]
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110Varies83[5]

Table 2: Common Bases and Solvents

BaseCommon SolventsNotes
K₃PO₄ 1,4-Dioxane, Toluene, THFOften effective for challenging couplings with less reactive chlorides.[7]
K₂CO₃ 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂OA standard, widely used base. Requires water for solubility.[3][9]
Cs₂CO₃ 1,4-Dioxane, TolueneA strong base, can be effective when others fail.[5]
KF THFCan be used for substrates with base-labile groups.[10][11]

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound, the arylboronic acid, and the base.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][2]

Visual Guides

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(Ar') pd_complex->pd_trans Transmetalation (Ar'-B(OR)₂ + Base) pd_trans->pd0 Regeneration product Ar-Ar' (Product) pd_trans->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants & Base to Flame-Dried Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert reagents 3. Add Catalyst & Degassed Solvent inert->reagents heat 4. Heat & Stir (Monitor by TLC/LCMS) reagents->heat workup 5. Cool, Dilute & Wash heat->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting decision decision solution solution issue issue start Reaction Issue? issue_yield Low or No Yield? start->issue_yield issue_sm Starting Material Unreacted? issue_yield->issue_sm Yes issue_side_products Side Products Observed? issue_yield->issue_side_products No sol_temp_cat Increase Temperature OR Use More Active Catalyst (e.g., Buchwald Ligands) issue_sm->sol_temp_cat Yes sol_reagents Check Reagent Purity & Degassing Screen Different Bases issue_sm->sol_reagents No (Complex Mixture) sol_homocoupling Ensure Thorough Degassing Use Pd(0) Source issue_side_products->sol_homocoupling Homocoupling sol_deboronation Use Boronic Ester or Trifluoroborate issue_side_products->sol_deboronation Protodeboronation

Caption: A troubleshooting decision tree for common Suzuki coupling issues.

References

Technical Support Center: Scalable Synthesis of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-Phenoxy-6-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for the synthesis of this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with phenol.[2][3] This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide anion. The phenoxide then displaces one of the chlorine atoms on the pyrimidine ring.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters for a successful and scalable synthesis include:

  • Temperature Control: The reaction is often exothermic, and careful temperature management is crucial to prevent side reactions and ensure regioselectivity.[4]

  • Base Stoichiometry: The molar ratio of the base to phenol is critical for complete phenoxide formation and to drive the reaction to completion.

  • Solvent Selection: The choice of solvent influences the solubility of reactants and the reaction rate. Aprotic polar solvents are commonly used.

  • Reaction Time: Sufficient reaction time is necessary for high conversion. Reaction progress should be monitored by analytical methods like HPLC or TLC.[2][4]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Incomplete Reaction: This can lead to a mixture of starting material, the desired product, and potentially the disubstituted byproduct (4,6-diphenoxypyrimidine).

  • Formation of Byproducts: The main byproduct is the disubstituted 4,6-diphenoxypyrimidine. Over-reaction due to harsh conditions or incorrect stoichiometry is a common cause.

  • Purification: Separating the desired monosubstituted product from the starting material and the disubstituted byproduct can be challenging on a large scale.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and continue monitoring by HPLC or GC.[4] - Gradually increase the reaction temperature while carefully monitoring for byproduct formation.[4] - Ensure adequate mixing to maintain a homogeneous reaction mixture.
Suboptimal Stoichiometry - Verify the molar ratio of phenol and base relative to 4,6-dichloropyrimidine. An excess of the phenoxide may be required to drive the reaction to completion.
Inefficient Work-up - Optimize extraction and purification steps to minimize product loss.[4] This may involve adjusting the pH during aqueous washes or using a different extraction solvent.
Degradation of Starting Material or Product - Optimize temperature control to avoid overheating, which can lead to decomposition.[4]
Problem 2: High Levels of 4,6-Diphenoxypyrimidine Byproduct
Potential Cause Troubleshooting Steps
Excess Phenol or Base - Reduce the molar equivalents of phenol and base. A 1:1 stoichiometry is theoretically required for monosubstitution, but slight excess may be needed. Careful optimization is key.
High Reaction Temperature - Lower the reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable disubstituted product.[3]
Prolonged Reaction Time - Shorten the reaction time. Stop the reaction once the consumption of the starting material has plateaued and before significant amounts of the disubstituted product are formed.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. Solubility tests with various solvents are recommended.
Presence of Unreacted Starting Materials - During work-up, use an aqueous wash with a suitable pH to remove unreacted phenol. - Unreacted 4,6-dichloropyrimidine can be removed through careful column chromatography or recrystallization.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on analogous syntheses of similar compounds.[2][5]

Materials:

  • 4,6-Dichloropyrimidine

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add phenol (1.0 mmol) and K₂CO₃ (1.2 mmol).

  • Stir the reaction mixture at 60-80 °C for 4-6 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Nucleophilic Aromatic Substitution Phenol Phenol Phenol->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Byproduct (4,6-Diphenoxypyrimidine) Byproduct (4,6-Diphenoxypyrimidine) This compound->Byproduct (4,6-Diphenoxypyrimidine) Further Substitution

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Time/Temperature incomplete->increase_time_temp check_stoichiometry Verify Stoichiometry complete->check_stoichiometry increase_time_temp->check_reaction incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Correct Stoichiometry check_stoichiometry->correct_stoichiometry Yes adjust_reagents Adjust Reagent Amounts incorrect_stoichiometry->adjust_reagents optimize_workup Optimize Work-up/Purification correct_stoichiometry->optimize_workup adjust_reagents->start

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Handling and Storage of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloropyrimidines. The information is designed to address common pitfalls and ensure the safe and effective use of these valuable chemical intermediates.

I. Storage and Stability

Proper storage and an understanding of the stability of chloropyrimidines are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for chloropyrimidines?

A1: To minimize degradation, chloropyrimidines should be stored in a cool, dry, and dark environment. For long-term storage, temperatures between 2-8°C are often recommended.[1] Some reactive chloropyrimidines may require storage at -20°C.[2] It is essential to store them under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[1] Always keep the container tightly sealed and opaque to prevent exposure to light and moisture.[1]

Q2: How stable are chloropyrimidines in solution?

A2: The stability of chloropyrimidines in solution is highly dependent on the solvent, pH, and temperature. They are generally more stable in aprotic solvents compared to protic solvents, especially water. Hydrolysis of the chloro group is a common degradation pathway, which can be accelerated by the presence of moisture and nucleophiles.[1]

Q3: What are the primary degradation pathways for chloropyrimidines?

A3: The main degradation pathways for chloropyrimidines include:

  • Hydrolysis: Reaction with water to replace the chlorine atom with a hydroxyl group.[1] This is often catalyzed by acidic or basic conditions.

  • Nucleophilic Substitution: Reaction with other nucleophiles present in the solution.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the pyrimidine ring and the carbon-chlorine bond.[2]

Q4: Are there any quantitative data on the stability of chloropyrimidines?

A4: While comprehensive quantitative stability data across a wide range of chloropyrimidines is limited in publicly available literature, the stability of related compounds has been studied. For instance, the hydrolysis of 2-chloropyridine has been shown to follow pseudo-first-order kinetics, with the rate increasing with temperature. The stability of chloropyrimidines is also significantly influenced by pH. For example, 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades rapidly at acidic pH.[3]

Below is a summary of general stability expectations for chloropyrimidines under different conditions.

ConditionStabilityKey Considerations
Acidic pH Generally unstableProne to hydrolysis of the C-Cl bond.
Neutral pH Moderately stableHydrolysis can still occur, especially at elevated temperatures.
Basic pH Generally unstableSusceptible to nucleophilic attack and hydrolysis.
Elevated Temperature Degradation increasesAccelerates the rate of hydrolysis and other degradation reactions.[4]
Presence of Nucleophiles ReactiveThe chloro substituent is a good leaving group, making the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).
Exposure to Light Potential for degradationPhotolytic cleavage of the C-Cl bond or the pyrimidine ring can occur.[2]
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a specific chloropyrimidine and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of a chloropyrimidine under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the chloropyrimidine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat the solid chloropyrimidine at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the chloropyrimidine solution to a light source (e.g., UV lamp).

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

II. Handling and Safety

Chloropyrimidines are reactive compounds and should be handled with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q5: What are the main hazards associated with chloropyrimidines?

A5: Chloropyrimidines can be hazardous. They may cause skin, eye, and respiratory irritation.[5] It is crucial to handle them in a well-ventilated area or a fume hood.[6] Always consult the Safety Data Sheet (SDS) for the specific chloropyrimidine you are using.

Q6: What personal protective equipment (PPE) should be worn when handling chloropyrimidines?

A6: When handling chloropyrimidines, you should wear:

  • Safety goggles or a face shield.[6]

  • Chemical-resistant gloves.[6]

  • A lab coat or protective clothing.[6]

  • In some cases, respiratory protection may be necessary.[6]

Q7: How should I handle spills of chloropyrimidines?

A7: For small spills, you can absorb the material with an inert absorbent and place it in a suitable disposal container.[] For larger spills, evacuate the area and follow your institution's emergency procedures.

Q8: What are the incompatible materials to avoid with chloropyrimidines?

A8: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and degradation.[1]

III. Troubleshooting Reactions

This section provides guidance on common issues encountered during reactions involving chloropyrimidines.

Frequently Asked Questions (FAQs)

Q9: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is not working or has a low yield. What are the common causes?

A9: Low or no yield in a Suzuki-Miyaura coupling with a chloropyrimidine can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may be oxidized or otherwise inactive. Use a fresh batch of catalyst or a more stable pre-catalyst.[1]

  • Poor Quality of Starting Materials: The chloropyrimidine or the boronic acid/ester may have degraded due to improper storage. Confirm the purity of your starting materials by NMR or LC-MS.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Screen different conditions to find the optimal setup for your specific substrates.[8]

  • Oxygen Contamination: These reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.

Q10: I am observing multiple products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity?

A10: The formation of multiple products in SNAr reactions with di- or tri-chloropyrimidines is a common issue due to the presence of multiple reactive sites. To improve selectivity:

  • Control Stoichiometry: Carefully control the amount of the nucleophile used.

  • Optimize Reaction Temperature: Lowering the temperature can sometimes improve selectivity.

  • Choice of Solvent and Base: The solvent and base can influence the regioselectivity of the reaction. For example, to favor C4 substitution on a dichloropyrimidine, conditions like n-butanol with DIPEA have been reported to be effective.

  • Protecting Groups: In some cases, using a protecting group strategy can help direct the reaction to the desired position.

Q11: How can I effectively quench a reaction involving a chloropyrimidine?

A11: The quenching procedure depends on the specific reagents used in your reaction.

  • General Approach: For many reactions, quenching can be achieved by slowly adding water or a saturated aqueous solution of ammonium chloride at a low temperature (e.g., 0°C).

  • Exothermic Reactions: Be aware that quenching can be exothermic.[4] If you observe a significant temperature increase, cool the reaction flask in an ice bath.[4]

  • Reactive Reagents: If your reaction contains highly reactive reagents like organolithiums, a stepwise quenching procedure (e.g., with isopropanol followed by water) might be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine

Objective: To provide a general procedure for the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid.

Methodology:

  • Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).[2]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[2]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.[2]

IV. Visualizations

Diagrams

G Factors Influencing Chloropyrimidine Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Chloropyrimidine Chloropyrimidine Degradation Degradation Chloropyrimidine->Degradation leads to Temperature Temperature Temperature->Degradation pH pH pH->Degradation Moisture Moisture Moisture->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Nucleophiles Nucleophiles Nucleophiles->Degradation G Troubleshooting a Suzuki-Miyaura Reaction Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Success Successful Reaction Low_Yield->Success No Check_Catalyst Use Fresh Catalyst/Pre-catalyst Check_Purity->Check_Catalyst Optimize_Conditions Screen Solvents, Bases, and Temperature Check_Catalyst->Optimize_Conditions Degas_Reagents Ensure Proper Degassing and Inert Atmosphere Optimize_Conditions->Degas_Reagents Degas_Reagents->Success G General Workflow for Handling a Chloropyrimidine Spill Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Wear_PPE Wear Appropriate PPE Small_Spill->Wear_PPE Alert_Supervisor Alert Supervisor/Safety Officer Large_Spill->Alert_Supervisor Evacuate_Area Evacuate Immediate Area Alert_Supervisor->Evacuate_Area Follow_Emergency_Procedures Follow Institutional Emergency Procedures Evacuate_Area->Follow_Emergency_Procedures Contain_Spill Contain Spill with Inert Absorbent Wear_PPE->Contain_Spill Collect_Material Collect Absorbed Material into a Sealed Container Contain_Spill->Collect_Material Clean_Area Clean the Spill Area Collect_Material->Clean_Area Dispose_Waste Dispose of Waste According to Institutional Guidelines Clean_Area->Dispose_Waste

References

Technical Support Center: Suzuki Reactions with 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Phenoxy-6-chloropyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloropyrimidines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult. The phenoxy group at the 4-position, being electron-donating, may further modulate this reactivity. A systematic evaluation of each reaction component is key to resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and steric properties are important factors.

    • Recommendation: Screen different bases. While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective for less reactive chlorides.[2][4]

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy of the C-Cl bond cleavage.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain an inert atmosphere throughout the reaction setup and duration.

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex mixture and reduced yield of the target molecule.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water or acidic impurities), resulting in the formation of an arene byproduct.

    • Recommendation: Use anhydrous solvents and reagents where possible. Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to this side reaction. Employing a weaker or less nucleophilic base can sometimes help.

  • Homocoupling: This side reaction, forming biaryl products from the boronic acid (Ar'-Ar') or the chloropyrimidine (Ar-Ar), is often promoted by the presence of oxygen or can be catalyzed by palladium.

    • Recommendation: Rigorous degassing of the reaction mixture is crucial. Adjusting the catalyst-to-ligand ratio may also help suppress homocoupling.

  • Dehalogenation: This involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, without coupling.

    • Recommendation: This can be promoted by certain bases or impurities. Screening different bases and ensuring high-purity starting materials can help. Palladium nanoparticles, which can form if the catalyst degrades, are also known to promote hydrodehalogenation.[6]

  • Hydrolysis of the Phenoxy Group: Under strongly basic conditions and elevated temperatures, the phenoxy group may be susceptible to nucleophilic aromatic substitution by hydroxide ions, leading to the formation of 6-chloro-pyrimidin-4-ol.

    • Recommendation: If hydrolysis is suspected, consider using milder bases (e.g., K₂CO₃ instead of stronger bases if effective for the coupling) or running the reaction at a lower temperature for a longer duration. Minimizing the amount of water in the reaction mixture can also be beneficial.

Q3: How does the phenoxy group at the C4 position affect the reactivity of the chlorine at the C6 position?

A3: The electronic properties of substituents on the pyrimidine ring significantly influence the reactivity of the halogen atoms. For dihalopyrimidines, the general order of reactivity in Suzuki couplings is often C4 > C2 > C6.[7] The phenoxy group is an electron-donating group through resonance. This donation of electron density to the pyrimidine ring can decrease the electrophilicity of the carbon atom attached to the chlorine, potentially making the oxidative addition step more challenging compared to an unsubstituted chloropyrimidine. This effect underscores the need for a highly active catalyst system, such as those employing Buchwald or NHC ligands, to efficiently activate the C-Cl bond.

Quantitative Data on Catalyst Systems

The following tables summarize reaction conditions from studies on related chloropyrimidine systems, providing a starting point for optimization.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyrimidines

ChloropyrimidineBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hN/A
4,6-DichloropyrimidineArylboronic acidPdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hN/A

Data adapted from related systems. Yields are not guaranteed for this compound and optimization is recommended.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst/precatalyst and ligand. Then, add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 6-aryl-4-phenoxypyrimidine derivative.[8]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L_n) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar_complex Ar-Pd(II)-Ar'(L_n) Complex transmetalation->pd_ar_ar_complex ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product reductive_elimination->product ar_cl This compound (Ar-Cl) ar_cl->oxidative_addition

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a chloro-pyrimidine? start->catalyst_check catalyst_solution Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_solution No temp_check Is the reaction temperature sufficient? catalyst_check->temp_check Yes catalyst_solution->temp_check temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_solution No base_check Is the base effective? temp_check->base_check Yes temp_solution->base_check base_solution Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base_check->base_solution No degas_check Is the system properly degassed? base_check->degas_check Yes base_solution->degas_check degas_solution Degas solvents thoroughly. Maintain inert atmosphere. degas_check->degas_solution No side_reactions Check for side products (TLC/LC-MS): Protodeboronation, Homocoupling, Dehalogenation, Hydrolysis degas_check->side_reactions Yes degas_solution->side_reactions

Caption: A workflow diagram for troubleshooting low yields.

References

Technical Support Center: Synthesis of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxy-6-chloropyrimidine. This guide addresses common issues, potential byproducts, and analytical methodologies to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a variation of the Williamson ether synthesis. It involves the reaction of 4,6-dichloropyrimidine with phenol in the presence of a base. The phenoxide ion, generated in situ, acts as the nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. The chlorine atoms at the C4 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.[1][2]

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts encountered during the synthesis of this compound include:

  • 4,6-diphenoxypyrimidine: This di-substituted byproduct forms when a second molecule of phenoxide displaces the remaining chlorine atom on the this compound product.[1]

  • 4-Chloro-6-hydroxypyrimidine and Phenol: These can arise from the hydrolysis of the starting material (4,6-dichloropyrimidine) and the product, respectively, if moisture is present in the reaction.

  • Starting Materials: Unreacted 4,6-dichloropyrimidine and phenol may also be present as impurities.

  • C-Alkylation Products: While less common in this specific reaction, the ambident nature of the phenoxide nucleophile could potentially lead to the formation of C-alkylation byproducts where the pyrimidine ring attaches to the carbon of the phenol ring instead of the oxygen.

Q3: How can I minimize the formation of the di-substituted byproduct, 4,6-diphenoxypyrimidine?

A3: To minimize the formation of 4,6-diphenoxypyrimidine, you can employ the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 4,6-dichloropyrimidine to phenol. A slight excess of the pyrimidine can also favor mono-substitution.

  • Lower Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and favor the mono-substitution product.

  • Slow Addition of Nucleophile: Adding the phenoxide solution slowly to the solution of 4,6-dichloropyrimidine can help to maintain a low concentration of the nucleophile, thus reducing the likelihood of a second substitution.

Q4: What is the role of the base in this reaction, and which bases are commonly used?

A4: The base is crucial for deprotonating phenol to form the more nucleophilic phenoxide ion. Common bases used for this purpose include:

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

The choice of base can influence the reaction rate and selectivity. Stronger bases like NaH will completely deprotonate the phenol, which can lead to a faster reaction but may also increase the formation of byproducts if not controlled carefully.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Incomplete reaction.- Ensure the base is strong enough to deprotonate phenol. - Increase the reaction temperature or time. Monitor progress by TLC or HPLC. - Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Poor quality of starting materials.- Use pure, dry 4,6-dichloropyrimidine and phenol. - Ensure the solvent is anhydrous.
High Levels of Di-substituted Byproduct (4,6-diphenoxypyrimidine) Excess phenoxide or prolonged reaction time/high temperature.- Use a 1:1 or slightly less than 1:1 molar ratio of phenol to 4,6-dichloropyrimidine. - Lower the reaction temperature. - Reduce the reaction time and monitor for the disappearance of the starting material.
Presence of Hydrolysis Byproducts Moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex Reaction Mixture/Multiple Unidentified Byproducts Reaction conditions are too harsh.- Lower the reaction temperature. - Use a milder base. - Consider a different solvent.
Degradation of starting material or product.- Pyrimidine rings can be susceptible to degradation under strongly basic conditions. Use the minimum effective amount of base.
Difficulty in Product Purification Similar polarity of product and byproducts.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Recrystallization may be an effective purification method.

Byproduct Analysis Data

The following table summarizes the expected byproducts and their characteristics.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Identification Method
This compound C₁₀H₇ClN₂O206.63HPLC, GC-MS, ¹H NMR
4,6-Dichloropyrimidine C₄H₂Cl₂N₂148.98GC-MS, ¹H NMR
Phenol C₆H₆O94.11GC-MS, ¹H NMR
4,6-Diphenoxypyrimidine C₁₆H₁₂N₂O₂264.28HPLC, GC-MS, ¹H NMR
4-Chloro-6-hydroxypyrimidine C₄H₃ClN₂O130.53HPLC, LC-MS

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4,6-Dichloropyrimidine

  • Phenol

  • Sodium hydroxide (or other suitable base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DMF.

  • Add sodium hydroxide (1.05 equivalents) portion-wise to the solution and stir until a clear solution of sodium phenoxide is formed.

  • In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the sodium phenoxide solution to the 4,6-dichloropyrimidine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the reaction mixture for the presence of this compound, unreacted starting materials, and byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds. An example gradient is 5% to 95% B over 20 minutes.

Detection:

  • UV detection at 254 nm.

Retention Time Profile (Hypothetical):

  • 4-Chloro-6-hydroxypyrimidine (most polar, earliest elution)

  • Phenol

  • 4,6-Dichloropyrimidine

  • This compound

  • 4,6-Diphenoxypyrimidine (least polar, latest elution)

Visualizations

Synthesis_Pathway DCP 4,6-Dichloropyrimidine Product This compound DCP->Product + Phenoxide Hydrolysis_DCP 4-Chloro-6-hydroxypyrimidine DCP->Hydrolysis_DCP + H₂O Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) DiPhenoxy 4,6-Diphenoxypyrimidine Product->DiPhenoxy + Phenoxide (Excess) Water H₂O

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield high_byproduct High Byproduct Formation start->high_byproduct purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_conditions No adjust_stoichiometry Adjust Stoichiometry high_byproduct->adjust_stoichiometry Di-substitution control_moisture Ensure Anhydrous Conditions high_byproduct->control_moisture Hydrolysis chromatography_dev Develop/Optimize Chromatography purification_issue->chromatography_dev recrystallization Attempt Recrystallization purification_issue->recrystallization check_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with catalyst selection for efficient reactions of 4-phenoxy-6-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and which catalyst systems are recommended as a starting point?

A1: The most common and synthetically useful palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are pivotal for creating C-C, C-N, and C-C (alkyne) bonds, respectively, at the C6 position.

For initial screening, the following catalyst systems are recommended based on their proven efficacy with related chloropyrimidine substrates:

  • Suzuki-Miyaura Coupling: A combination of a palladium(0) or palladium(II) precursor with a phosphine ligand is standard. Pd(PPh₃)₄ is a classic choice, while catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos often provide higher yields and broader substrate scope, especially for less reactive chlorides.[1][2]

  • Buchwald-Hartwig Amination: This reaction typically requires a palladium precursor and a specialized ligand to facilitate the C-N bond formation.[3] Systems based on Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky biarylphosphine ligands such as Xantphos, XPhos, or Josiphos-type ligands are highly effective.[4][5] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6][7]

  • Sonogashira Coupling: This reaction involves a palladium catalyst and a copper(I) co-catalyst. A standard system consists of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as the co-catalyst in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

Q2: The chlorine at the C6 position of this compound seems unreactive. How can I improve the efficiency of the oxidative addition step?

A2: The C-Cl bond on an electron-deficient pyrimidine ring can be challenging to activate. To improve the efficiency of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, consider the following strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][9] Ligands like tBuXPhos, SPhos, or IPr (an NHC ligand) increase the electron density on the palladium center, which promotes its insertion into the C-Cl bond.

  • Palladium Precatalyst: Utilize well-defined palladium precatalysts (e.g., XPhos-Pd-G3). These are often more stable and provide a higher concentration of the active Pd(0) species in solution compared to generating it in situ from Pd(II) sources.[10]

  • Higher Temperature: Increasing the reaction temperature, often in the range of 80-120 °C, can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can also be an effective method to rapidly heat the reaction and improve yields.[11]

  • Solvent: The choice of solvent can influence catalyst activity and stability. Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are generally effective.

Q3: What are the potential side reactions when working with this compound in cross-coupling reactions?

A3: Several side reactions can occur, leading to reduced yield of the desired product and purification challenges. Key side reactions include:

  • Protodechlorination: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 4-phenoxypyrimidine. This can be caused by sources of hydride in the reaction mixture or competing β-hydride elimination pathways.[10]

  • Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can undergo homocoupling (protodeboronation followed by dimerization).[10] In Sonogashira reactions, terminal alkynes can dimerize in the presence of oxygen and the copper co-catalyst (Glaser coupling).[10] Running the reaction under strictly inert conditions can minimize these side reactions.

  • Cleavage of the Phenoxy Group: While generally stable, under harsh basic or high-temperature conditions, the C4-phenoxy ether bond could potentially be cleaved, although this is less common than reactions at the C6-Cl position.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[12] Using appropriate ligands that shield the metal center can mitigate this issue.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Step
Inefficient Catalyst System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed palladium-ligand complex.[2]
Inappropriate Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous for solid bases.[13]
Suboptimal Solvent/Temperature Ensure all reagents are soluble in the chosen solvent (e.g., 1,4-dioxane/water, toluene, DMF). Gradually increase the reaction temperature, or consider switching to microwave heating.[11]
Poor Quality Boronic Acid Boronic acids can degrade over time. Use fresh or purified boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[10]

Problem 2: Low Yield in Buchwald-Hartwig Amination

Possible Cause Troubleshooting Step
Incorrect Ligand Choice The ligand is crucial for C-N coupling. For primary amines, ligands like BrettPhos can be effective.[6] For a broader range of amines, screen ligands such as Xantphos or bulky biarylphosphines like XPhos.[4][5]
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LiHMDS are standard.[6][7] If your substrate is base-sensitive, consider a weaker base like Cs₂CO₃, but this may require a higher reaction temperature.
Presence of Water Water can hydrolyze the active catalyst and starting materials. Use an anhydrous solvent and ensure all glassware is thoroughly dried.
Steric Hindrance If coupling a bulky amine, a more sterically demanding ligand may be required to facilitate reductive elimination.

Problem 3: Formation of Homocoupled Alkyne Byproduct in Sonogashira Coupling

Possible Cause Troubleshooting Step
Presence of Oxygen The copper-catalyzed homocoupling of alkynes (Glaser coupling) is promoted by oxygen.[10] Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Excessive Copper Co-catalyst While necessary for the catalytic cycle, too much CuI can accelerate homocoupling. Reduce the loading of the copper co-catalyst, typically to 5-10 mol%.
Copper-Free Conditions Consider running the reaction under copper-free Sonogashira conditions. This often requires a more active palladium/ligand system and may need higher temperatures, but it eliminates the primary pathway for alkyne dimerization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyrimidines (Note: Data is compiled from reactions on structurally related chloropyrimidine substrates and should be used as a starting point for optimization with this compound.)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)15 min80-85[11][14]
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22 h~60[11][13]
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄Toluene/H₂O10012 hHigh[1]
Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles (Note: These are general conditions that have proven effective for challenging chloro-heterocycles and serve as a guide.)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene80-110[5]
Pd(OAc)₂Josiphos-type (e.g., CyPF-tBu)K₃PO₄Toluene100[4][5]
Pd(OAc)₂XPhosK₂CO₃t-AmylOH110[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_start Reaction Setup cluster_catalyst Catalyst System Screening cluster_reaction Reaction & Analysis cluster_eval Evaluation start Combine this compound, Coupling Partner, Base, and Solvent cat1 System 1: Pd(PPh3)4 start->cat1 Add Catalyst System cat2 System 2: Pd(OAc)2 / SPhos start->cat2 Add Catalyst System cat3 System 3: Pd2(dba)3 / Xantphos start->cat3 Add Catalyst System cat4 System 4: NHC-Pd Precatalyst start->cat4 Add Catalyst System reaction Run Reactions (e.g., 80-110 °C) cat1->reaction cat2->reaction cat3->reaction cat4->reaction analysis Analyze by LC-MS/TLC for Conversion reaction->analysis eval Compare Yields and Side Product Formation analysis->eval optimize Select Best System for Optimization eval->optimize

Caption: Experimental workflow for catalyst system screening.

G start Low Yield or No Reaction check_reagents Are reagents pure and under inert atmosphere? start->check_reagents repurify Repurify/degas reagents. Ensure inert setup. check_reagents->repurify No check_catalyst Is the catalyst system active? check_reagents->check_catalyst Yes repurify->start change_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_conditions Are temperature and base optimal? check_catalyst->check_conditions Yes success Reaction Successful change_ligand->success increase_temp Increase temperature. Consider microwave heating. check_conditions->increase_temp No check_conditions->success Yes screen_base Screen different bases (K2CO3, K3PO4, Cs2CO3). increase_temp->screen_base screen_base->success

Caption: Troubleshooting decision tree for low-yield reactions.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n(X) pd0->pd2_complex Oxidative Addition (+ R-X) transmetal_complex R-Pd(II)L_n(R') pd2_complex->transmetal_complex Transmetalation (+ R'-M) product R-R' transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of 4-Phenoxy-6-chloropyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the evolving landscape of pyrimidine-based kinase inhibitors, focusing on the structure-activity relationship (SAR) of 4-phenoxy-6-chloropyrimidine analogs. This guide synthesizes experimental data to provide insights into the structural modifications that drive inhibitory potency and selectivity.

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. Analogs of this core structure have been extensively investigated for their ability to target various kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), ErbB-2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors. This guide provides a comparative analysis of published data on this compound analogs, presenting key findings in a structured format to aid in ongoing drug discovery efforts.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activities of a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives against EGFR and ErbB-2 kinases, as well as their antiproliferative effects on A431 and SKOV-3 cancer cell lines. The data highlights how different substituents on the phenoxy ring at the C6 position of the pyrimidine core influence biological activity.[1]

Compound IDR (Substituent at C3 of Phenoxy Ring)EGFR IC50 (nM)ErbB-2 IC50 (nM)A431 IC50 (µM)SKOV-3 IC50 (µM)
6 -NHCO-CH=CH2 (Acrylamido)37290.811.32
9 -NHCO-CH2-CN (Cyanoacetamido)48381.151.94
11 -NH-(pyrimidin-6-yl-4-amino)61421.522.17
14 -NHCO-CH2-O-Ph65792.333.56

Data sourced from Bioorganic & Medicinal Chemistry, 2012, 20(2), 877-85.[1]

Key SAR Insights: The data reveals that the nature of the substituent at the C3 position of the phenoxy moiety significantly impacts the inhibitory potency. Small, reactive groups such as acrylamido and cyanoacetamido (compounds 6 and 9 ) confer potent dual inhibition of EGFR and ErbB-2, which translates to strong antiproliferative activity.[1] The presence of a bulkier, heterocyclic system (compound 11 ) or a phenoxyacetamido group (compound 14 ) results in a slight decrease in kinase inhibition and cellular potency.[1] This suggests that the C3 position of the phenoxy ring is a critical point for modification to achieve desired potency and selectivity profiles.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the biological activity of the this compound analogs.

In Vitro Kinase Inhibition Assay (EGFR and ErbB-2)

The inhibitory activity of the synthesized compounds against EGFR and ErbB-2 tyrosine kinases was determined using an enzyme-linked immunosorbent assay (ELISA).

  • Plate Preparation: 96-well ELISA plates were pre-coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubated overnight at 4°C.

  • Kinase Reaction: The wells were washed, and a mixture containing the respective kinase (EGFR or ErbB-2), ATP, and the test compound at various concentrations was added. The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: After the reaction, the wells were washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added to detect the level of substrate phosphorylation.

  • Signal Measurement: A colorimetric substrate for HRP (e.g., TMB) was added, and the absorbance was measured using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines (A431 and SKOV-3) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.

Visualizing the Targeted Signaling Pathway

The this compound analogs discussed are designed as inhibitors of the EGFR/ErbB-2 signaling pathway, which is a critical pathway in the regulation of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_ErbB2_Signaling_Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK ErbB2 ErbB-2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ErbB2->PI3K_AKT_mTOR Inhibitor This compound Analogs Inhibitor->EGFR Inhibitor->ErbB2 Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR/ErbB-2 signaling pathway and the inhibitory action of this compound analogs.

This guide provides a snapshot of the SAR for a specific series of this compound analogs. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design of next-generation kinase inhibitors with improved therapeutic profiles. The continuous exploration of this chemical scaffold is likely to yield novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Comparative Analysis of 4-Phenoxy-6-chloropyrimidine Derivatives in Targeting VEGFR-2 and c-Met Kinase Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanism of action of a novel 4-phenoxy-pyrimidine derivative, in comparison with established multi-kinase inhibitors, Foretinib and Sorafenib.

This guide provides a comprehensive comparison of a promising 4-phenoxy-pyrimidine derivative, compound 23k , with the well-known multi-kinase inhibitors, Foretinib and Sorafenib. The focus of this analysis is the validation of their mechanism of action as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two critical receptor tyrosine kinases implicated in cancer progression and angiogenesis.

Executive Summary

Compound 23k , a novel 4-phenoxy-pyrimidine derivative, has demonstrated potent dual inhibitory activity against both VEGFR-2 and c-Met kinases. This positions it as a potential alternative to existing multi-kinase inhibitors. This guide presents a side-by-side comparison of compound 23k with Foretinib and Sorafenib, focusing on their inhibitory potency, effects on cancer cell proliferation, and their ability to induce apoptosis and cell cycle arrest. The experimental data is summarized in clear, comparative tables, and detailed protocols for the key validation assays are provided. Furthermore, signaling pathway diagrams generated using Graphviz are included to visually represent the mechanisms of action.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of compound 23k, Foretinib, and Sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)Reference
Compound 23k 10501430[1]
Foretinib 8.9 (VEGFR-2)0.506 (c-Met)[2]
Sorafenib 90Not Active[3][4]

Note: Lower IC50 values indicate greater potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Ovcar-3 (Ovarian)Reference
Compound 23k 2.16 ± 0.199.13 ± 0.6520.15 ± 2.649.65 ± 0.51[1]
Foretinib Data not availableData not availableData not availableData not available
Sorafenib Data not availableData not available3.3 (HepG2)Data not available[5]
Table 3: Effects on Apoptosis and Cell Cycle
CompoundEffect on ApoptosisEffect on Cell CycleReference
Compound 23k Induces apoptosis in A549 cellsBlocks A549 cells in the G0/G1 phase[1]
Foretinib Induces anoikis (a form of apoptosis)G2/M phase arrest in ovarian cancer cells
Sorafenib Induces apoptosisS/G2/M phase arrest in hepatocellular carcinoma cells

Note: Quantitative data on the percentage of apoptotic cells and cells in different cycle phases for compound 23k is not publicly available.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by these inhibitors.

VEGFR2_cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met RAS RAS cMet->RAS cMet->PI3K STAT3 STAT3 cMet->STAT3 Compound23k Compound 23k Compound23k->VEGFR2 Compound23k->cMet Foretinib Foretinib Foretinib->VEGFR2 Foretinib->cMet Sorafenib Sorafenib Sorafenib->VEGFR2 RAF RAF Sorafenib->RAF ERK ERK PLCg->ERK RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation STAT3->Proliferation MEK MEK RAF->MEK MEK->ERK Apoptosis Apoptosis AKT->Apoptosis CellCycle Cell Cycle Progression ERK->CellCycle ERK->Proliferation

Figure 1: Targeted Signaling Pathways

The diagram above illustrates how Compound 23k and Foretinib inhibit both VEGFR-2 and c-Met, while Sorafenib inhibits VEGFR-2 and the downstream RAF kinase, thereby blocking key signaling cascades that promote cell proliferation, angiogenesis, and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the IC50 values of inhibitors against VEGFR-2 and c-Met kinases.

Materials:

  • Recombinant human VEGFR-2 or c-Met enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (Compound 23k, Foretinib, Sorafenib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be ≤1%.

  • Add 5 µL of the diluted compounds to the wells of the 96-well plate.

  • Add 10 µL of a 2.5x enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP/substrate solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, Ovcar-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The 4-phenoxy-pyrimidine derivative, compound 23k, emerges as a potent dual inhibitor of VEGFR-2 and c-Met. While its in vitro kinase inhibitory potency is in the micromolar range, it demonstrates significant anti-proliferative effects against various cancer cell lines. In contrast, Foretinib shows higher potency against c-Met, and Sorafenib, while effective against VEGFR-2, does not inhibit c-Met. The ability of compound 23k to induce apoptosis and cause G0/G1 cell cycle arrest highlights a distinct mechanism compared to the G2/M arrest induced by Foretinib.

This comparative guide provides a foundational framework for researchers to further investigate the therapeutic potential of 4-phenoxy-6-chloropyrimidine derivatives. The detailed protocols and comparative data serve as a valuable resource for validating the mechanism of action of novel kinase inhibitors and positioning them against existing therapeutic alternatives. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of compound 23k.

References

Benchmarking New Catalysts for 4-Phenoxy-6-chloropyrimidine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. Specifically, the 4-phenoxy-6-chloropyrimidine scaffold is a valuable intermediate, offering a reactive handle at the C6 position for the introduction of diverse molecular fragments. The efficiency of this functionalization is highly dependent on the catalytic system employed. This guide provides an objective comparison of established and new catalytic systems for the C-N and C-C bond formation at the C6 position of this compound, supported by experimental data from analogous systems to inform catalyst selection and optimization.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes the performance of various palladium- and nickel-based catalyst systems in C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) reactions of chloropyrimidines and other challenging chloro-heteroarenes. While direct comparative data for this compound is limited in single studies, this compilation provides a strong benchmark for catalyst selection based on performance with structurally related substrates.

Table 1: Catalyst Performance in the Functionalization of Chloro-heteroarenes

Catalyst System (Precursor/Ligand)Reaction TypeSubstrate TypeAmine/Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Established Catalysts
Pd(OAc)₂ / P(o-tol)₃Buchwald-HartwigAryl BromidesSecondary AminesNaOt-BuToluene100-High[1]
Pd₂(dba)₃ / BINAPBuchwald-HartwigAryl Iodides/TriflatesPrimary AminesNaOt-BuToluene110-High[1]
Pd(PPh₃)₄Suzuki-Miyaura2,4-DichloropyrimidineArylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25High[2]
New Generation Palladium Catalysts
Pd(OAc)₂ / XPhosBuchwald-HartwigHeteroaryl ChloridesVarious AminesK₂CO₃t-BuOH1101285-95[3]
Pd-G3-XPhosBuchwald-HartwigAryl ChloridesPrimary AminesK₃PO₄Toluene1002>95[3]
Pd(OAc)₂ / BrettPhosBuchwald-HartwigAryl MesylatesPrimary AminesK₂CO₃t-AmOH11018High[3]
[(CyPF-tBu)PdCl₂]Buchwald-HartwigHeteroaryl HalidesVarious Amines----High[3]
Pd/IPrSuzuki-Miyaura2,4-DichloropyridinesArylboronic acidsK₂CO₃C₆H₆RT-Moderate to Good
Nickel-Based Catalysts
NiCl₂(dppp)Suzuki-MiyauraAryl ChloridesArylboronic acidsK₃PO₄Dioxane801880-95[4]
Ni(COD)₂ / PCy₃Buchwald-HartwigAryl ChloridesSecondary AminesNaOt-BuToluene1002-4High[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which can be adapted for the functionalization of this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the Pd-catalyzed amination of heteroaryl chlorides.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on general procedures for the Suzuki coupling of chloropyrimidines.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/IPr complex)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

To illustrate the procedural flow and the underlying catalytic mechanism, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: - this compound - Amine / Boronic Acid - Base catalyst Add Catalyst System: - Pd/Ni Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter cool->filter extract Extract filter->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for catalytic functionalization.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(X)Ln pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [Ar-Pd(II)(NHR'R'')Ln]X oa_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)(NR'R'')Ln amine_coord->amido_complex Deprotonation base + Base - Base-HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reagents Ar-X + HNR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 4-Phenoxy-Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors featuring a 4-phenoxy-pyrimidine core. Understanding the selectivity of these inhibitors is crucial for developing targeted therapies with minimal off-target effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to support research and development in kinase inhibitor discovery.

Introduction to 4-Phenoxy-Pyrimidine Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase ATP-binding site. The addition of a phenoxy group at the 4- or 6-position of the pyrimidine ring has given rise to a class of inhibitors with potent activity against various kinases. This guide focuses on derivatives of 4-anilino-6-phenoxypyrimidine and 4-phenoxy-pyrimidine, which have been investigated for their potential as inhibitors of key kinases in cancer signaling pathways, such as EGFR, ErbB-2, VEGFR-2, and c-Met.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency (IC50) of representative kinase inhibitors derived from a 4-phenoxy-pyrimidine scaffold against their primary kinase targets. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of 4-Anilino-6-phenoxypyrimidine Derivatives against EGFR and ErbB-2
Compound IDStructureEGFR IC50 (nM)ErbB-2 IC50 (nM)Reference
Compound 6 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine3729[1]
Compound 9 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine4838[1]
Compound 11 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine6142[1]
Compound 14 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine6579[1]
Table 2: Inhibitory Activity of a 4-Phenoxy-pyrimidine Derivative against VEGFR-2 and c-Met
Compound IDStructureVEGFR-2 IC50 (µM)c-Met IC50 (µM)Reference
Compound 23k A 4-phenoxy-pyrimidine derivative1.051.43[2]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the key assays used to determine the inhibitory activity of the compounds listed above.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, ErbB-2, VEGFR-2, c-Met)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (specific for the kinase being assayed)

  • ATP solution

  • Test inhibitor (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should typically be kept below 1%.

  • Reaction Setup: Add the test inhibitor dilutions, kinase, and substrate to the wells of the assay plate.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection via a luciferase reaction.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor (positive) control and a no-enzyme (negative) control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular environment.

Principle: Cells expressing the target kinase are treated with the inhibitor, and the level of kinase phosphorylation is then measured by Western blot using phospho-specific antibodies.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, SKOV-3 for ErbB-2)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified period.

  • Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, probe the membrane with a primary antibody for the total form of the kinase as a loading control.

  • Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the phosphorylated and total protein bands. The inhibition of phosphorylation is determined by comparing the ratio of phospho-protein to total protein in treated versus untreated cells.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the cross-reactivity profiling of kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (Serial Dilutions) Incubation Incubation Compound->Incubation Kinase Kinase Panel (Diverse Kinases) Kinase->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor cross-reactivity profiling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Responses Cell Proliferation, Survival, Growth Transcription->Cell_Responses leads to Inhibitor 4-Anilino-6-phenoxypyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition by 4-anilino-6-phenoxypyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Phenoxy-6-chloropyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents like 4-Phenoxy-6-chloropyrimidine are critical for ensuring a secure working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for its proper disposal.

Disclaimer: This guidance is based on the safety data for this compound and structurally similar compounds. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations before proceeding with any disposal.

Immediate Safety and Hazard Identification

Based on data for chlorinated pyrimidine derivatives, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Potentially harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wash skin thoroughly after handling.[2] Wear protective gloves.[1] If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye protection/face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, seek medical advice.[2]
Target Organ Toxicity May cause respiratory irritation.[1]Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove the person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
Environmental Hazard Discharge into the environment must be avoided.[3][4]Prevent product from entering drains.[2][5][6]

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate PPE to prevent exposure.[7]

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1][7]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, compatible with chlorinated compounds.[1][7]
Body Protection A laboratory coat or chemical-resistant apron to prevent skin exposure.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust is generated.[7]

Step-by-Step Disposal Workflow

The disposal of this compound must be managed as hazardous chemical waste.[8] The process should follow a systematic approach to ensure safety and regulatory compliance.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal A Don Appropriate PPE B Identify Waste: This compound (Solid Waste & Contaminated Materials) A->B C Select Designated Halogenated Organic Waste Container B->C D Transfer Waste into Container C->D E Securely Seal Container D->E F Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date - PI/Lab Information E->F G Store Container in a Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Waste Collected by Authorized Personnel for Incineration or Destruction I->J

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Segregation : Treat all this compound waste, including contaminated items like gloves, wipes, and silica gel, as hazardous waste.[7] This compound is classified as halogenated organic waste due to the chlorine atom.[7] It is crucial to segregate this waste from non-halogenated streams to ensure proper disposal by specialized services.[7]

  • Containment : Carefully transfer the waste into a designated, compatible, and properly sealed hazardous waste container.[7][8] Plastic containers are often recommended to minimize the risk of breakage.[7]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date accumulation started, and the name of the principal investigator or laboratory supervisor.[7][8]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area.[7] This area should be near the point of generation, under the control of the laboratory, and equipped with secondary containment to capture any potential leaks.[7]

  • Disposal Request : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8] The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[8]

  • Ventilate : Ensure the area is well-ventilated.[8]

  • Contain : For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand.[8]

  • Collect : Place all spilled material and contaminated absorbents into a labeled hazardous waste container.[3][8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[8] All cleanup materials must be disposed of as hazardous waste.[8]

Empty Container Disposal

An empty container that previously held this compound must be managed carefully to remove chemical residue.

  • Triple-Rinse : The container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[7]

  • Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated hazardous waste.[7]

  • Final Disposal : After being triple-rinsed and air-dried, and with all labels defaced or removed, the container may be disposed of as regular trash, depending on institutional policies.[7]

References

Personal protective equipment for handling 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Phenoxy-6-chloropyrimidine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification Details
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with EN166 or NIOSH-approved standards.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn. For extensive handling, chemical-resistant coveralls may be necessary.[2][3]Gloves should be inspected prior to use and replaced if damaged. Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a P100 filter is recommended.[3][4]For higher concentrations or in case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be required.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before handling, inspect all PPE for integrity.

2. Chemical Handling:

  • Avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
  • When weighing or transferring the solid, do so carefully to minimize dust generation.
  • Keep the container tightly closed when not in use.[1]
  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.[1]
  • Decontaminate the work surface after completion of tasks.
  • Remove and properly store or dispose of PPE. Contaminated gloves and disposable items should be placed in a sealed bag for disposal.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal procedures.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Chemical (Minimize Dust) Prepare_Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Close_Container Securely Close Container Perform_Experiment->Close_Container Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Close_Container->Decontaminate_Area Dispose_Waste Dispose of Chemical Waste (Sealed Container) Decontaminate_Area->Dispose_Waste Dispose_PPE Dispose of Contaminated PPE Dispose_Waste->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.